(S)-PA 824-d4
Description
Properties
CAS No. |
1346617-34-2 |
|---|---|
Molecular Formula |
C14H12F3N3O5 |
Molecular Weight |
363.286 |
IUPAC Name |
(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1/i5D2,7D2 |
InChI Key |
ZLHZLMOSPGACSZ-QXCFPOKCSA-N |
SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
Synonyms |
(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4; (S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4; PA 824-d4; |
Origin of Product |
United States |
Foundational & Exploratory
(S)-PA 824-d4 (Pretomanid-d4): A Technical Guide for Advanced Drug Development
CAS Number: 1346617-34-2
This guide provides an in-depth technical overview of (S)-PA 824-d4, the deuterated analog of Pretomanid (PA-824). It is intended for researchers, scientists, and drug development professionals engaged in the study of novel anti-tuberculosis agents and advanced pharmacokinetic analyses.
Introduction: The Significance of (S)-PA 824-d4 in Tuberculosis Research
Pretomanid (formerly PA-824) is a novel nitroimidazooxazine antibiotic that has been approved for the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[1][2] Its unique mechanism of action, which is effective against both replicating and non-replicating (hypoxic) Mycobacterium tuberculosis, makes it a critical component in modern combination therapies.[3][4]
(S)-PA 824-d4 is the stable isotope-labeled version of the active (S)-enantiomer of Pretomanid.[5][6] The incorporation of four deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] The use of a stable isotope-labeled internal standard is the gold standard in pharmacokinetic studies, as it co-elutes with the analyte of interest and experiences similar ionization efficiency, leading to highly accurate and precise quantification of the parent drug in biological matrices.[8]
Core Properties of (S)-PA 824-d4
| Property | Value | Source(s) |
| CAS Number | 1346617-34-2 | [5][9] |
| Molecular Formula | C₁₄H₈D₄F₃N₃O₅ | [5] |
| Molecular Weight | 363.28 g/mol | [5] |
| Synonyms | (6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][3][10]oxazine-d4, Pretomanid-d4 | [5][6] |
| Purity | >95% (HPLC) | [5][11] |
| Storage Temperature | 2-8°C | [9] |
| Applications | Labeled anti-tuberculosis drug, internal standard for bioanalytical methods | [6][7][9] |
The Dual Mechanism of Action of Pretomanid
Pretomanid is a prodrug that requires intracellular activation within Mycobacterium tuberculosis.[3][12] Its mechanism of action is multifaceted, targeting the bacterium through two distinct pathways.[3][10]
1. Inhibition of Mycolic Acid Synthesis:
Under aerobic conditions, Pretomanid is activated by a deazaflavin-dependent nitroreductase (Ddn).[2][10] This activation leads to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3][10] Specifically, it disrupts the formation of ketomycolates, leading to the accumulation of hydroxymycolates.[3][8] This compromise in cell wall integrity renders the bacteria more susceptible to host immune responses and other antibiotics.[10]
2. Generation of Reactive Nitrogen Species:
In anaerobic or hypoxic environments, a condition often found within tuberculosis granulomas, the activation of Pretomanid results in the release of reactive nitrogen species, including nitric oxide (NO).[3][10][13] These reactive species are toxic to the bacteria, causing damage to intracellular macromolecules and disrupting cellular respiration and energy production.[8][10] This activity against non-replicating bacteria is a key advantage of Pretomanid.[1][4]
Caption: Dual mechanism of action of Pretomanid under aerobic and anaerobic conditions.
The "Deuterium Switch": Leveraging the Kinetic Isotope Effect in Drug Development
The use of deuterated compounds, such as (S)-PA 824-d4, extends beyond their application as internal standards. The "deuterium switch" is a drug development strategy that involves replacing hydrogen atoms with deuterium at specific, metabolically vulnerable positions within a drug molecule.[14][15]
This strategy is based on the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[14][16] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when deuterium is substituted at that position.[14] This is particularly relevant for drug metabolism mediated by cytochrome P450 (CYP) enzymes.[14][17]
By slowing down the rate of metabolism, deuteration can lead to several potential advantages:
-
Increased Systemic Exposure (AUC): A slower metabolic rate can lead to a higher area under the concentration-time curve.[14]
-
Longer Half-life (t½): The drug may remain in the body for a longer duration, potentially allowing for less frequent dosing.[14][16]
-
Reduced Formation of Toxic Metabolites: Altering metabolic pathways can decrease the formation of harmful byproducts.[14][18]
-
Lower and More Consistent Peak Plasma Concentrations (Cmax): Slower metabolism can reduce the risk of concentration-dependent side effects.[14]
While (S)-PA 824-d4 is primarily used as an analytical standard, the principles of the deuterium switch are crucial for understanding the broader context of stable isotope-labeled compounds in modern drug discovery and development.
Experimental Protocol: Quantification of Pretomanid in Human Plasma using LC-MS/MS with (S)-PA 824-d4 as an Internal Standard
This section outlines a validated, step-by-step methodology for the quantification of Pretomanid in human plasma.
1. Preparation of Stock Solutions and Calibration Standards:
-
Prepare a 1 mg/mL stock solution of Pretomanid in a suitable organic solvent (e.g., DMSO).[13]
-
Prepare a 1 mg/mL stock solution of (S)-PA 824-d4 (internal standard, IS) in the same solvent.
-
Serially dilute the Pretomanid stock solution with a mixture of organic solvent and water to create calibration standards with a concentration range of 10-10,000 ng/mL.[8]
-
Prepare a working solution of the internal standard ((S)-PA 824-d4) at a concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL (S)-PA 824-d4).
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 100 mm x 2.1 mm, 3.5 µm).[19]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Pretomanid from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pretomanid: m/z 360.1 → 175.1[19]
-
(S)-PA 824-d4 (IS): m/z 364.1 → 179.1 (hypothetical, based on a +4 Da shift)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both Pretomanid and the internal standard ((S)-PA 824-d4).
-
Calculate the peak area ratio (Pretomanid/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Pretomanid in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Sources
- 1. Pretomanid - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. The mechanism of action of PA-824: Novel insights from transcriptional profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRETOMANID [drugs.ncats.io]
- 5. (S)-PA 824-d4 (Pretomanid-d4) | LGC Standards [lgcstandards.com]
- 6. (S)-PA 824-d4 (Pretomanid-d4) | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 11. (S)-PA 824-d4 (Pretomanid-d4) | LGC Standards [lgcstandards.com]
- 12. Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. isotope.com [isotope.com]
- 16. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Guide: (S)-PA 824-d4 Stable Isotope Labeled Anti-Tuberculosis Drug
[1]
Executive Summary
This technical guide details the application, physicochemical properties, and analytical utility of (S)-PA 824-d4 (Pretomanid-d4), the stable isotope-labeled analog of the novel anti-tuberculosis drug Pretomanid. As a critical component in the BPaL (Bedaquiline, Pretomanid, Linezolid) regimen for XDR-TB, precise quantification of Pretomanid in complex biological matrices (plasma, sputum, lung tissue) is mandatory.
This document serves as a blueprint for researchers and bioanalytical scientists to implement (S)-PA 824-d4 as a self-validating Internal Standard (IS) in LC-MS/MS workflows, ensuring data integrity in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
Chemical Identity & Isotopic Architecture[1]
(S)-PA 824-d4 is chemically distinct from its parent compound due to the strategic incorporation of four deuterium atoms within the oxazine ring.[1] This specific labeling position is chosen to ensure metabolic stability and prevent "label loss" during fragmentation or in vivo metabolism.[1]
Structural Specifications
-
IUPAC Name: (6S)-2-nitro-6-{[4-(trifluoromethoxy)phenyl]methoxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine-5,5,7,7-d4[1]
-
Molecular Formula: C₁₄H₈D₄F₃N₃O₅[1]
-
Molecular Weight: 363.28 g/mol (compared to 359.26 g/mol for unlabeled PA-824)[1]
-
Isotopic Purity: Typically ≥ 99 atom % D[1]
Label Positioning & Stability
The four deuterium atoms are located at positions 5 and 7 of the dihydro-imidazo-oxazine ring (i5D2,7D2).
-
Why this position? These methylene protons are chemically stable and non-exchangeable in aqueous media, unlike acidic protons on heteroatoms.
-
Impact on Analysis: The +4 Da mass shift is sufficient to eliminate isotopic cross-talk (spectral overlap) with the naturally occurring M+4 isotope of the parent drug, ensuring high selectivity.
Mechanism of Action: The Context for Quantification
To understand the necessity of TDM, one must appreciate Pretomanid's complex, concentration-dependent mechanism. It acts as a "bimodal" toxin to Mycobacterium tuberculosis (Mtb).[1]
-
Aerobic Phase (Replicating Bacteria): Inhibits mycolic acid biosynthesis, preventing cell wall formation.[1]
-
Anaerobic Phase (Non-replicating/Dormant): Acts as a respiratory poison.[1] It is a pro-drug activated by the deazaflavin-dependent nitroreductase (Ddn ), releasing reactive nitrogen species (NO) that deplete ATP.[1][4]
Visualization: PA-824 Activation Pathway
The following diagram illustrates the dual-pathway mechanism and the critical activation step by Ddn.
Figure 1: Bimodal mechanism of action of Pretomanid.[1] The drug requires bio-activation by Ddn to exert effects on both cell wall synthesis and cellular respiration.
Analytical Application: LC-MS/MS Protocol
The primary application of (S)-PA 824-d4 is as an Internal Standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Using a structural analog (like metronidazole) is insufficient for regulatory-grade assays due to differences in ionization efficiency and matrix effect compensation.[1] (S)-PA 824-d4 co-elutes with the analyte, perfectly correcting for ion suppression/enhancement.[1]
Experimental Workflow
Objective: Quantify Pretomanid in human plasma with a Lower Limit of Quantification (LLOQ) of ~10 ng/mL.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, reducing phospholipid buildup on the column.
-
Aliquot: Transfer 50 µL of patient plasma into a polypropylene tube.
-
IS Spike: Add 20 µL of (S)-PA 824-d4 working solution (e.g., 500 ng/mL in 50% Methanol).
-
Extraction: Add 1.5 mL of Ethyl Acetate .
-
Agitation: Vortex vigorously for 5 minutes; Centrifuge at 4,000 x g for 10 minutes.
-
Concentration: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under Nitrogen at 40°C.[1][5]
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (ACN:Water, 50:50).
Step 2: LC-MS/MS Conditions[1]
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Isocratic 50% B or Gradient 30% -> 90% B over 3 mins.
-
Flow Rate: 0.4 mL/min.[1]
-
Ionization: ESI Positive Mode.
Mass Spectrometry Parameters (MRM)
The following Multiple Reaction Monitoring (MRM) transitions are selected based on the fragmentation of the nitroimidazooxazine core.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| Pretomanid (PA-824) | 360.1 [M+H]⁺ | 175.1 | 25 | Loss of trifluoromethoxy-benzyl ether side chain.[1] Retention of nitroimidazole core.[1] |
| (S)-PA 824-d4 | 364.1 [M+H]⁺ | 179.1 | 25 | Core retains 4 deuteriums (+4 Da shift).[1] |
Note: The product ion 175.1 corresponds to the nitroimidazooxazine core. Since the deuteriums are on the oxazine ring (part of the core), the product ion for the IS shifts to 179.1, preventing cross-talk.
Visualization: Analytical Workflow
Figure 2: Step-by-step bioanalytical workflow for Pretomanid quantification using Stable Isotope Dilution.
Validation & Quality Assurance
To ensure the protocol meets FDA/EMA bioanalytical guidelines, the following parameters must be verified using the d4-IS:
-
Linearity: Calibration curve from 10 ng/mL to 5000 ng/mL. The d4-IS response should remain consistent across the range.
-
Matrix Effect (ME):
Requirement: The IS-normalized Matrix Factor should be close to 1.0 (0.85 – 1.15), indicating the d4 isotope effectively compensates for ion suppression caused by plasma lipids. -
Isotopic Contribution: Verify that the unlabeled Pretomanid (at ULOQ) does not contribute >5% to the IS channel (364.1 -> 179.1). The +4 Da shift usually makes this negligible.[1]
Synthesis & Sourcing Considerations
While most labs purchase certified reference materials, understanding the synthesis ensures quality control.
-
Synthesis Route: Typically involves the condensation of 2-nitroimidazole derivatives with a deuterated glycidyl ether or similar deuterated alkylating agent to form the oxazine ring.
-
Storage: Store neat solid at -20°C. Solutions in Methanol are stable for >6 months at -80°C.
-
Safety: PA-824 is a potent antimicrobial; handle with standard BSL-1/2 chemical safety protocols.[1]
References
-
Stover, C. K., et al. (2000).[1][3][6] A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis.[1][3][6][7] Nature, 405, 962–966.[3][6] Link
-
Singh, R., et al. (2008).[1][6][8] PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release.[1][6] Science, 322(5906), 1392-1395.[1][6] Link[1]
-
Malo, A., et al. (2021).[1][9] A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients.[9][10] Journal of Chromatography B, 1173, 122656. Link
-
Toronto Research Chemicals. (2024).[1] (S)-PA 824-d4 Product Data Sheet. LGC Standards. Link[1]
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Link
Sources
- 1. (S)-PA 824-d4 (Pretomanid-d4) | LGC Standards [lgcstandards.com]
- 2. (S)-PA 824-d4 (Pretomanid-d4) | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 5. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Evaluation of Deuterated Pretomanid Analogs: Balancing Bioactivation and Metabolic Stability
Topic: Mechanism of Action for Pretomanid Deuterated Analogs Content Type: Technical Whitepaper / Developmental Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Pretomanid (PA-824) represents a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB), functioning as a prodrug that releases lethal reactive nitrogen species (RNS) upon activation.[1] The exploration of deuterated analogs of Pretomanid offers a precision medicinal chemistry strategy to optimize its pharmacokinetics (PK) and toxicity profile without altering its intrinsic binding topology.
This technical guide analyzes the mechanism of action (MoA) for theoretical and developmental deuterated Pretomanid analogs. It distinguishes between deuteration sites intended to retard host metabolism (CYP-mediated clearance) and those that modulate bacterial bioactivation (Ddn-mediated hydride transfer).
The Parent Scaffold: Pretomanid Activation Mechanism
To understand the impact of deuteration, we must first establish the baseline mechanism of the parent compound, PA-824. Pretomanid is a bicyclic nitroimidazooxazine that acts as a prodrug.
The Bioactivation Pathway
Pretomanid is biologically inert until activated by the Mycobacterium tuberculosis (Mtb) enzyme Ddn (Deazaflavin-dependent nitroreductase).[1][2][3][4][5]
-
Cofactor Dependence: Ddn utilizes the reduced cofactor F420H2 (unique to Mycobacteria and Archaea) to donate electrons.
-
Hydride Transfer: The critical mechanistic step is the transfer of a hydride ion (H⁻) from F420H2 to the C-3 position of the Pretomanid imidazole ring.[2]
-
Intermediate Formation: This forms a nitronic acid intermediate, which undergoes decomposition to release Nitric Oxide (NO) and other reactive nitrogen species.
-
Lethality: The released NO acts as a respiratory poison (inhibiting cytochrome oxidases) and inhibits mycolic acid biosynthesis, killing both replicating and hypoxic (non-replicating) bacteria.
Host Metabolism (The Liability)
In the human host, Pretomanid is cleared via multiple pathways, including CYP3A4-mediated oxidation and reductive metabolism. These pathways limit the drug's half-life and necessitate higher dosing, which correlates with adverse events like hepatotoxicity and peripheral neuropathy.
The Deuterium Switch: Rationale and Mechanistic Impact
Deuterium (
For Pretomanid, the location of the deuterium switch dictates the pharmacological outcome:
Scenario A: Deuteration of the Benzylic Linker (Metabolic Stability)
-
Target: The benzylic carbon (adjacent to the ether oxygen and the trifluoromethoxy-benzyl ring).
-
Mechanism: This position is a "soft spot" for CYP450-mediated oxidative dealkylation in the host liver.
-
Outcome: Replacing these protons with deuterium (
-benzylic analog) slows the rate of hepatic clearance (Intrinsic Clearance, ). -
Clinical Value: Increased half-life (
) and Area Under the Curve (AUC), potentially allowing for lower effective doses and reduced hepatotoxicity.
Scenario C: Deuteration of the Imidazole Ring (Bioactivation Modulation)
-
Target: The C-3 position of the imidazole ring.[1][2][7][8][9]
-
Mechanism: This is the specific site of hydride transfer from the bacterial Ddn enzyme.
-
The "Double-Edged Sword":
-
Primary KIE: Deuteration here would make the transfer of the hydride (or deuteride) significantly harder.
-
Efficacy Risk: If the C-3 position is deuterated, the activation energy for Ddn-mediated reduction increases. This could reduce the rate of NO release , potentially rendering the drug less potent against Mtb.
-
Toxicity Benefit: Conversely, if the parent drug is too reactive (causing non-specific toxicity), slowing this step could improve the therapeutic index.
-
Visualization: Metabolic Shunt vs. Bioactivation
The following diagram illustrates the divergent pathways for a deuterated Pretomanid analog.
Figure 1: Divergent impact of deuteration sites. Benzylic deuteration targets host clearance (Red), while Imidazole deuteration targets bacterial activation (Green).
Experimental Validation Protocols
To validate the mechanism of a deuterated analog, the following experimental workflow is required.
Comparative Microsomal Stability (Host Stability)
Objective: Confirm that deuteration extends metabolic half-life.
-
Reagents: Human Liver Microsomes (HLM), NADPH regenerating system.
-
Protocol:
-
Incubate Pretomanid (
-parent) and Analog ( -analog) at 1 µM with HLM at 37°C. -
Sample at
min. -
Quench with ice-cold acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.
-
-
Success Metric: The
-analog should show a significantly lower intrinsic clearance ( ) and longer compared to the parent.
Ddn Enzymatic Kinetics (Bacterial Activation)
Objective: Assess if deuteration impairs the critical bioactivation step.
-
Reagents: Recombinant Mtb Ddn enzyme, purified F420 cofactor, Glucose-6-Phosphate Dehydrogenase (to regenerate F420H2).
-
Protocol:
-
Establish anaerobic conditions (glove box).
-
Mix Ddn (50 nM) with F420 (5 µM) and varying concentrations of drug.
-
Monitor the oxidation of F420H2 via absorbance decrease at 420 nm (or fluorescence).
-
Crucially: Measure NO release using a chemiluminescence NO analyzer or Griess reagent.
-
-
Interpretation:
-
If
for the -analog is identical to the parent, the deuteration site is mechanistically silent regarding activation (Ideal for benzylic analogs). -
If
drops significantly, a primary KIE is present (Likely for imidazole analogs).
-
Summary of Expected Data
| Parameter | Parent Pretomanid | ||
| Microsomal | ~17 Hours (Human) | Increased (>20h) | Similar |
| Ddn Activation Rate | 100% (Baseline) | 100% (No Effect) | Reduced (<50%) |
| Bactericidal MIC | 0.06 - 0.25 µg/mL | Unchanged | Potentially Higher (Worse) |
| NO Release | High | High | Low |
References
-
Pretomanid Mechanism & Ddn Activation
-
Deuteration in Drug Development (General Principles)
-
Mechanistic Parallels (BTZ043 Deuteration)
-
Trefzer, C., et al. (2012). Deuteration of BTZ043 Extends the Lifetime of Meisenheimer Intermediates. Journal of the American Chemical Society. Link
-
-
Pretomanid Pharmacokinetics
Sources
- 1. Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pretomanid Pharmacokinetics in the Presence of Rifamycins: Interim Results from a Randomized Trial among Patients with Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
(S)-PA-824-d4: The Nitroimidazooxazine Reference Standard in Modern Tuberculosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Precision in the Fight Against a Persistent Pathogen
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of new therapeutic agents is paramount. Pretomanid, formerly known as PA-824, is a novel nitroimidazooxazine that has become a cornerstone of new treatment regimens for highly drug-resistant TB.[1][2] Its approval by the U.S. Food and Drug Administration (FDA) as part of the BPaL (bedaquiline, pretomanid, and linezolid) regimen marked a significant milestone in TB therapy.[3][4]
However, the journey from a promising compound to a clinically effective drug relies on rigorous, quantitative science. Accurately measuring a drug's concentration in complex biological matrices is fundamental to understanding its pharmacokinetics, safety, and efficacy. This guide provides an in-depth technical overview of (S)-PA-824-d4, the deuterated stable isotope-labeled reference standard for Pretomanid. We will explore its mechanism of action, the critical role of isotopic labeling in modern bioanalysis, and provide field-proven protocols for its application, empowering researchers to generate the highest quality data in their fight against tuberculosis.
Chapter 1: The Analyte and its Standard – A Comparative Overview
A reference standard is the bedrock of quantitative analysis. (S)-PA-824-d4 serves as the ideal internal standard for the quantification of its non-labeled counterpart, Pretomanid. While chemically identical for the purposes of chromatography and ionization, the mass difference imparted by the four deuterium atoms allows it to be distinguished by a mass spectrometer.[5][6]
The "(S)" designation refers to the stereochemistry at the chiral center of the oxazine ring, which is crucial for its biological activity. The "-d4" indicates the presence of four deuterium atoms, which are strategically placed on the molecule where they are not susceptible to back-exchange with hydrogen under typical analytical conditions.[7][8]
| Property | (S)-PA-824 (Pretomanid) | (S)-PA-824-d4 (Pretomanid-d4) |
| Chemical Name | (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][9][10]oxazine | (S)-2-nitro-6-((4-(trifluoromethoxy)benzyl-d2)oxy)-6,7-dihydro-5H-imidazo[2,1-b][9][10]oxazine-5,5-d2 |
| CAS Number | 187235-37-6[11][12] | 1346617-34-2[7][8] |
| Molecular Formula | C₁₄H₁₂F₃N₃O₅ | C₁₄H₈D₄F₃N₃O₅[7][8] |
| Molecular Weight | 359.26 | 363.28[7][8] |
| Purity | ≥98% (Typically by HPLC)[11][12] | >95% (Typically by HPLC)[8] |
| Appearance | White to brown powder[11] | Neat Solid |
| Solubility | DMSO[11] | Information not specified, expected to be similar to parent |
| Storage | -20°C[11] | +4°C[8] |
Chapter 2: The Dual-Pronged Mechanism of Action
Pretomanid is a prodrug, meaning it requires activation within the target pathogen to exert its antimicrobial effect.[10][13] This bioactivation is a key feature, as the machinery required is specific to Mtb, contributing to its selective toxicity. The mechanism is multifaceted, attacking the bacterium on two fronts depending on its metabolic state.
-
Activation via the F420-Dependent Pathway : The process is initiated by a deazaflavin-dependent nitroreductase enzyme (Ddn) found in Mtb.[14] This enzyme utilizes the reduced form of cofactor F420 (F420H₂), a unique electron carrier in mycobacteria, to reduce the nitro group of Pretomanid.[13][15][16]
-
Anaerobic Killing via Nitric Oxide Release : Under hypoxic (low oxygen) conditions, characteristic of the non-replicating, persistent state of Mtb, the activated Pretomanid molecule decomposes.[9][13] This process releases a burst of reactive nitrogen species, most notably nitric oxide (NO).[10][17] NO is a potent respiratory poison that disrupts the bacterial electron transport chain and inhibits ATP synthesis, leading to rapid cell death.[9][17]
-
Aerobic Killing via Mycolic Acid Inhibition : In actively replicating Mtb under aerobic conditions, a different metabolite of the activation pathway is thought to be responsible for inhibiting the synthesis of mycolic acids.[9][13][14] Mycolic acids are essential, long-chain fatty acids that form the protective outer layer of the Mtb cell wall. Disrupting their synthesis compromises the cell envelope's integrity, leading to bactericidal activity.[13]
This dual mechanism makes Pretomanid uniquely effective against both actively growing and persistent, non-replicating forms of Mtb, a critical attribute for shortening treatment durations.[10]
Chapter 3: The Gold Standard – Why Deuteration is Critical for Bioanalysis
In drug development, quantifying a drug in biological fluids (e.g., plasma, urine) is a routine yet challenging task. The complexity of these matrices can interfere with the analysis, leading to inaccurate results. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard technique for this purpose, and its accuracy is profoundly enhanced by the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) like (S)-PA-824-d4.[6][18]
The Causality Behind Using a SIL-IS:
-
Compensating for Sample Preparation Variability : During the process of extracting the drug from plasma, some amount of the analyte may be lost. By adding a known quantity of (S)-PA-824-d4 at the very beginning of the workflow, any loss experienced by the analyte (Pretomanid) will be mirrored by an identical proportional loss of the SIL-IS.[19] The final measurement is based on the ratio of the analyte to the IS, a value that remains constant regardless of extraction efficiency.[20]
-
Correcting for Matrix Effects : Co-eluting molecules from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer's source, either suppressing or enhancing its signal.[18] This "matrix effect" is a major source of error. Because (S)-PA-824-d4 is chemically identical to Pretomanid, it experiences the exact same suppression or enhancement.[21][22] Again, by using the ratio of the two signals, the matrix effect is effectively cancelled out, ensuring a trustworthy and accurate quantification.
-
Ensuring Chromatographic Fidelity : The SIL-IS co-elutes with the analyte, meaning they exit the liquid chromatograph at the same time.[5] This confirms that any shifts in retention time due to column aging or mobile phase variation affect both compounds equally, solidifying the reliability of the identification and quantification.
In essence, (S)-PA-824-d4 acts as a perfect chemical mimic of Pretomanid throughout the entire analytical process, correcting for multiple potential sources of error and making it a self-validating system for achieving the highest level of accuracy and precision.[6][18]
Chapter 4: Field-Proven Protocol – LC-MS/MS Quantification of Pretomanid in Plasma
This section details a representative workflow for the quantification of Pretomanid in human plasma, a typical requirement for clinical trials and pharmacokinetic studies. This protocol is a synthesized example based on established methodologies.[23]
Objective: To accurately determine the concentration of Pretomanid in plasma samples using (S)-PA-824-d4 as an internal standard.
Methodology: A Step-by-Step Guide
-
Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of Pretomanid reference standard and dissolve in 10 mL of a suitable organic solvent (e.g., Methanol or DMSO).
-
Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of (S)-PA-824-d4 and dissolve in 1 mL of the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 Methanol:Water to create working solutions for calibration standards and quality controls (QCs). Prepare a separate working solution of the internal standard (e.g., at 100 ng/mL) for spiking. Rationale: Using calibrated volumetric flasks and pipettes is critical for the accuracy of these primary solutions.
-
-
Preparation of Calibration Curve and QC Samples:
-
Take aliquots of blank, drug-free human plasma.
-
Spike small, precise volumes of the analyte working solutions into the blank plasma to create a calibration curve (e.g., 8-10 non-zero points covering the expected concentration range, from 10 ng/mL to 5000 ng/mL).
-
Separately, prepare low, medium, and high concentration QC samples in blank plasma. Rationale: The calibration curve is used to quantify unknown samples. The QCs validate the accuracy and precision of the analytical run.
-
-
Sample Extraction (Protein Precipitation):
-
To a 100 µL aliquot of each standard, QC, and unknown plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL). Vortex briefly. Rationale: The IS must be added before any extraction step to account for recovery losses.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Rationale: Acetonitrile is a protein-denaturing agent. The high ratio (3:1) ensures efficient precipitation of plasma proteins, which would otherwise clog the LC column and interfere with the analysis.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Rationale: Centrifugation pellets the precipitated proteins, leaving the analyte and IS in the clear supernatant.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS System Configuration and Analysis:
-
The following tables provide typical starting parameters. These must be optimized for the specific instrumentation used.
Table: Liquid Chromatography Parameters
Parameter Value Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 0.4 mL/min Gradient Start at 10% B, ramp to 95% B over 3 min, hold, re-equilibrate Injection Volume 5 µL | Column Temp. | 40°C |
Table: Mass Spectrometry Parameters
Parameter Value Ionization Mode Electrospray Ionization (ESI), Positive Scan Type Multiple Reaction Monitoring (MRM) Pretomanid MRM Q1: 360.1 -> Q3: 314.1 (example transition)[23] (S)-PA-824-d4 MRM Q1: 364.1 -> Q3: 318.1 (corresponding d4 transition) Source Temp. 500°C | IonSpray Voltage | 5500 V |
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the Pretomanid and (S)-PA-824-d4 MRM transitions for each injection.
-
Calculate the Peak Area Ratio (PAR) = (Pretomanid Area / IS Area).
-
Construct a calibration curve by plotting the PAR against the nominal concentration for the calibration standards. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of Pretomanid in the unknown samples and QCs by interpolating their PAR values from the regression equation of the calibration curve.
-
Conclusion: An Indispensable Tool for Drug Development
The (S)-PA-824-d4 reference standard is more than just a deuterated molecule; it is a critical enabling tool that guarantees the integrity, accuracy, and reproducibility of bioanalytical data. Its use is fundamental to the successful clinical development of Pretomanid, from early-stage ADME and pharmacokinetic studies to late-stage clinical trials and therapeutic drug monitoring. By providing a self-validating system for quantification, this reference standard empowers scientists to make confident, data-driven decisions, ultimately accelerating the delivery of life-saving therapies to patients suffering from drug-resistant tuberculosis.
References
-
Manjunatha, U., et al. (2009). The mechanism of action of PA-824: Novel insights from transcriptional profiling. Journal of Infection. [Link]
-
Singh, R., et al. (2009). The mechanism of action of PA-824: Novel insights from transcriptional profiling. PMC. [Link]
-
Denny, W. A., & Palmer, B. D. (2010). The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future Medicinal Chemistry. [Link]
-
TB Alliance. Pretomanid in the WHO Guidelines. TB Alliance. [Link]
-
National Institutes of Health. (2024). NIAID Enables Approval of Novel Anti-TB Drug. NIH. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pretomanid?. Patsnap Synapse. [Link]
-
Centers for Disease Control and Prevention. Provisional CDC Guidance for the Use of Pretomanid as part of a Regimen [Bedaquiline, Pretomanid, and Linezolid (BPaL)] to Treat Drug-Resistant Tuberculosis Disease. CDC. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. [Link]
-
Singh, R., et al. (2008). PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release. Science. [Link]
-
TB Alliance. The Pathway to Potential New TB Treatments. TB Alliance. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. [Link]
-
Working Group for New TB Drugs. Pretomanid. Working Group for New TB Drugs. [Link]
-
International Journal of Applied Pharmaceutics. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Innovare Academic Sciences. [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]
-
Zhang, Y., et al. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Gounden, K., et al. (2015). Determination of the antitubercular drug PA-824 in rat plasma, lung and brain tissues by liquid chromatography tandem mass spectrometry: Application to a pharmacokinetic study. ResearchGate. [Link]
-
Momin, M. A. M., et al. (2017). Simultaneous HPLC assay for pretomanid (PA-824), moxifloxacin and pyrazinamide in an inhaler formulation for drug-resistant tuberculosis. University of Otago OUR Archive. [Link]
-
Gounden, K., et al. (2015). Determination of the antitubercular drug PA-824 in rat plasma, lung and brain tissues by liquid chromatography tandem mass spectrometry: application to a pharmacokinetic study. Journal of Chromatography B. [Link]
-
Momin, M. A. M., et al. (2017). Simultaneous HPLC assay for pretomanid (PA-824), moxifloxacin and pyrazinamide in an inhaler formulation. Ovid. [Link]
-
Jackson, C. J., et al. (2020). Cofactor F420: an expanded view of its distribution, biosynthesis and roles in bacteria and archaea. FEMS Microbiology Reviews. [Link]
-
Lucas, T., et al. (2023). Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol. ResearchGate. [Link]
-
Li, X., et al. (2010). A concise and convergent synthesis of PA-824. The Journal of Organic Chemistry. [Link]
-
Chen, Y. (2020). A Concise Biocatalytic Synthesis of Pretomanid. ChemRxiv. [Link]
-
Greening, C., & Jackson, C. J. (2016). Physiology, Biochemistry, and Applications of F420- and Fo-Dependent Redox Reactions. Microbiology and Molecular Biology Reviews. [Link]
Sources
- 1. tballiance.org [tballiance.org]
- 2. Pretomanid | Working Group for New TB Drugs [newtbdrugs.org]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. restoredcdc.org [restoredcdc.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. (S)-PA 824-d4 (Pretomanid-d4) | LGC Standards [lgcstandards.com]
- 8. (S)-PA 824-d4 (Pretomanid-d4) | LGC Standards [lgcstandards.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PA-824 = 98 HPLC 187235-37-6 [sigmaaldrich.com]
- 12. Medchemexpress LLC HY-10844 100mg , PA-824 Pretomanid;(S)-PA 824 CAS:187235-37-6 | Fisher Scientific [fishersci.com]
- 13. The mechanism of action of PA-824: Novel insights from transcriptional profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 15. Cofactor F420: an expanded view of its distribution, biosynthesis and roles in bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physiology, Biochemistry, and Applications of F420- and Fo-Dependent Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. nebiolab.com [nebiolab.com]
- 21. texilajournal.com [texilajournal.com]
- 22. lcms.cz [lcms.cz]
- 23. researchgate.net [researchgate.net]
Advanced Bioanalytical Guide: Identification of (S)-PA 824-d4 in Mass Spectrometry
This guide details the bioanalytical identification and quantification of (S)-PA 824-d4 (Pretomanid-d4), focusing on its application as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows.
Executive Technical Summary
(S)-PA 824-d4 is the tetradeuterated isotopologue of Pretomanid (PA-824), a nitroimidazooxazine antimycobacterial agent.[1] In high-sensitivity pharmacokinetic (PK) assays, it serves as the critical Internal Standard (IS) to normalize matrix effects, recovery variances, and ionization suppression.[1]
This guide moves beyond generic protocols to address the specific mass spectrometric behavior of the nitroimidazooxazine core. It validates the m/z 364.2 → 175.0 transition, explaining the mechanistic "label loss" phenomenon that defines this compound's fragmentation.
Chemical Identity & Mass Spectrometric Profile
Structural & Isotopic Configuration
Unlike many internal standards where deuterium is placed on the aromatic ring to retain the label in the fragment, (S)-PA 824-d4 typically carries its isotopic labels on the oxazine ring (positions 5 and 7).
| Feature | (S)-PA 824 (Analyte) | (S)-PA 824-d4 (Internal Standard) |
| Formula | C₁₄H₁₂F₃N₃O₅ | C₁₄H₈D₄F₃N₃O₅ |
| Molecular Weight | ~359.26 Da | ~363.28 Da |
| Precursor Ion [M+H]⁺ | m/z 360.2 | m/z 364.2 |
| Primary Fragment | m/z 175.0 | m/z 175.0 |
| Label Retention | N/A | Lost in Neutral Fragment |
The "Label Loss" Fragmentation Mechanism
A common pitfall in developing MRM methods for this compound is assuming the fragment ion will shift by +4 Da.
-
Mechanism: Upon Collision Induced Dissociation (CID), the ether linkage cleaves.
-
Charge Retention: The positive charge stabilizes on the 4-(trifluoromethoxy)benzyl cation (the side chain).
-
Neutral Loss: The nitroimidazooxazine core (containing the d4 labels) is lost as a neutral species.
-
Result: Both the analyte and the d4-IS produce the same product ion (m/z 175.0), but are resolved by their distinct precursor masses.
Figure 1: CID Fragmentation pathway showing the loss of the deuterated core and retention of the unlabeled benzyl cation.
Experimental Workflow: Quantification Protocol
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to protein precipitation (PPT) for nitroimidazooxazines due to their high lipophilicity and the need to remove plasma phospholipids that cause ion suppression.[1]
Protocol:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Spiking: Add 10 µL of (S)-PA 824-d4 working solution (500 ng/mL in 50% MeOH). Vortex gently (5 sec).[1]
-
Extraction: Add 1.0 mL of Ethyl Acetate/Hexane (50:50 v/v) .
-
Why: This non-polar mixture maximizes recovery of the drug while excluding polar matrix components.
-
-
Agitation: Shake on a reciprocating shaker for 10 min at 1200 rpm.
-
Phase Separation: Centrifuge at 10,000 × g for 5 min at 4°C.
-
Concentration: Transfer 800 µL of the supernatant (organic layer) to a clean tube. Evaporate to dryness under N₂ stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 Water/Acetonitrile). Vortex 1 min and transfer to LC vials.
LC-MS/MS Conditions
Chromatography (Reverse Phase):
-
Column: Agilent Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
Mass Spectrometry (Sciex API 4000/5500 or Thermo Q-Exactive):
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | DP (V) | CE (eV) |
| (S)-PA 824 | 360.2 | 175.0 | 100 | 70 | 25 |
| (S)-PA 824-d4 | 364.2 | 175.0 | 100 | 70 | 25 |
Method Validation & Troubleshooting
Cross-Signal Interference (Crosstalk)
Because both the analyte and IS share the same product ion (m/z 175.0), you must verify that the mass resolution of Q1 (Precursor) is sufficient to prevent "isotopic cross-talk."
-
Test: Inject a high concentration of unlabeled PA-824 (ULOQ). Monitor the IS channel (364.2 → 175.0).
-
Acceptance: The signal in the IS channel must be < 5% of the IS response.
-
Cause: If the M+4 isotope of the natural drug contributes to the IS channel. Given the natural abundance of ¹³C, ³⁷Cl, etc., M+4 is negligible for this molecule, making this IS pair highly robust.
Matrix Effect Assessment
Calculate the IS-Normalized Matrix Factor :
Stability of the Nitro Group
Nitroimidazooxazines can be light-sensitive and prone to reduction.
-
Precaution: Perform all extractions under yellow light or low-light conditions.
-
Storage: Store stock solutions of (S)-PA 824-d4 in amber glass at -20°C.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1] [Link]
-
Wang, L., et al. "Pharmacokinetics and tissue distribution study of PA-824 in rats by LC-MS/MS."[1][2] Journal of Chromatography B, 965, 15-21 (2014).[1] [Link]
-
Stover, C.K., et al. "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis."[1] Nature, 405, 962–966 (2000).[1] [Link][1]
-
Singh, R., et al. "PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release."[1] Science, 322(5906), 1392-1395 (2008).[1] [Link]
Sources
Methodological & Application
Application Note: Quantitative Analysis of (S)-PA 824 (Pretomanid) in Biological Matrices using (S)-PA 824-d4 Internal Standard via LC-MS/MS
Abstract
This protocol details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Pretomanid ((S)-PA 824) in plasma and tissue homogenates. Utilizing the stable isotope-labeled internal standard (S)-PA 824-d4 , this method corrects for matrix-induced ionization suppression and extraction variability. The workflow employs Liquid-Liquid Extraction (LLE) for optimal sample cleanliness and utilizes Positive Electrospray Ionization (ESI+) for robust detection of the nitroimidazooxazine core.
Chemical & Physical Properties
Understanding the physicochemical nature of the analyte is crucial for troubleshooting recovery and chromatography.
| Property | Analyte: (S)-PA 824 (Pretomanid) | Internal Standard: (S)-PA 824-d4 |
| CAS Number | 187235-37-6 | 1346617-34-2 |
| Molecular Formula | C₁₄H₁₂F₃N₃O₅ | C₁₄H₈D₄F₃N₃O₅ |
| Molecular Weight | 359.26 g/mol | ~363.28 g/mol |
| LogP | ~4.8 (Highly Lipophilic) | ~4.8 |
| pKa | ~2.3 (Weakly basic imidazole) | ~2.3 |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | Same |
| Light Sensitivity | High (Nitro-group reduction) | High |
Expert Insight: Pretomanid is highly lipophilic (LogP 4.8). Adsorption to plasticware (polypropylene) can occur in aqueous solutions. Always maintain at least 20% organic solvent in working solutions to prevent non-specific binding loss.
Experimental Workflow
Reagents and Materials[3][4][5][6][7][8]
-
Reference Standards: (S)-PA 824 (>99% purity) and (S)-PA 824-d4 (>98% isotopic purity).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate (EtOAc).
-
Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).
-
Matrix: Drug-free human/rat plasma or tissue homogenate.
Stock Solution Preparation
-
Master Stock (1.0 mg/mL): Dissolve 1 mg of (S)-PA 824 and (S)-PA 824-d4 separately in 1 mL of DMSO. Store at -80°C in amber glass vials.
-
Working Standard (WS): Serially dilute the Master Stock with 50:50 MeOH:Water to generate a calibration curve range (e.g., 10 ng/mL to 5000 ng/mL).
-
Internal Standard Working Solution (IS-WS): Dilute (S)-PA 824-d4 to a fixed concentration of 200 ng/mL in 50:50 MeOH:Water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is preferred over Protein Precipitation (PPT) for Pretomanid to minimize phospholipid carryover and improve the signal-to-noise ratio at the Lower Limit of Quantification (LLOQ).
Protocol Steps:
-
Aliquot: Transfer 50 µL of plasma/sample into a 2.0 mL polypropylene tube.
-
IS Addition: Add 20 µL of IS-WS ((S)-PA 824-d4). Vortex gently for 10 sec.
-
Extraction: Add 1.0 mL of Ethyl Acetate.
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm for 10 mins.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (60:40 A:B). Vortex for 1 min and centrifuge.
-
Injection: Transfer to autosampler vials (amber glass).
Workflow Visualization
Figure 1: Step-by-step Liquid-Liquid Extraction (LLE) workflow ensuring maximum recovery and matrix cleanup.
LC-MS/MS Conditions
Liquid Chromatography (LC)[3][5][7][8][9][10][11]
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Injection Volume: 2 - 5 µL.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
Gradient Profile:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.00 | 30 | Initial Hold |
| 0.50 | 30 | Loading |
| 3.00 | 90 | Elution of Analyte |
| 4.00 | 90 | Column Wash |
| 4.10 | 30 | Re-equilibration |
| 5.50 | 30 | End of Run |
Mass Spectrometry (MS/MS)[3][7][8][10][12]
-
Ionization: Electrospray Ionization (ESI) – Positive Mode .[3][5][2][6][7][4]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3][1][5][2][6][8][7]
-
Source Temp: 500°C.
-
Capillary Voltage: 4500 V.
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (V) |
|---|---|---|---|---|
| (S)-PA 824 | 360.1 [M+H]⁺ | 175.1 | 100 | ~25 |
| (S)-PA 824-d4 | 364.1 [M+H]⁺ | 175.1 | 100 | ~25 |
Scientific Note: The product ion m/z 175.1 corresponds to the cleavage of the nitroimidazole core. Since the deuterium labels in d4 are typically located on the benzyl ether tail or the oxazine ring (depending on synthesis source), the 175 fragment often remains unlabeled, resulting in the same product ion for both analyte and IS. Always verify the certificate of analysis for your specific d4 isotope to confirm label position.
Logic of Internal Standard Correction
Figure 2: Mechanism of error correction. Since PA-824-d4 co-elutes with the analyte, it experiences the exact same ionization suppression, rendering the ratio robust against matrix effects.
Method Validation (Self-Validating System)
To ensure the protocol meets E-E-A-T standards, perform the following validation steps based on FDA/EMA Bioanalytical Method Validation guidelines.
-
Selectivity: Analyze 6 blank plasma lots. No interference peak >20% of the LLOQ should be observed at the retention time of PA-824 (approx 2.8 min).
-
Linearity: R² > 0.99 using a weighted (1/x²) linear regression.
-
Carryover: Inject a blank after the highest standard (ULOQ). Carryover must be <20% of LLOQ.
-
Matrix Effect (ME):
Acceptance: The IS-normalized Matrix Factor should have a CV <15%.
Troubleshooting & Expert Tips
-
Issue: Low Sensitivity (High LLOQ).
-
Cause: Ion suppression from phospholipids.
-
Fix: Switch from LLE to Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge (e.g., Oasis HLB) and include a wash step with 5% Methanol to remove salts.
-
-
Issue: Peak Tailing.
-
Issue: IS Signal Drop.
-
Cause: Deuterium isotope effect causing slight retention time shift, separating IS from the suppression zone of the analyte.
-
Fix: Ensure the gradient is shallow enough around the elution time so that d0 and d4 elute as closely as possible.
-
References
-
FDA Clinical Pharmacology Review. (2019). Pretomanid (NDA 212862) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. Link
-
Xu, J., et al. (2015). Pharmacokinetics and tissue distribution study of PA-824 in rats by LC–MS/MS.[5][9] Journal of Chromatography B, 1006, 194-200.[9] Link
-
Shao, Y., et al. (2014).[5] LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study.[5][7] Journal of Pharmaceutical and Biomedical Analysis, 96, 7-12. Link
-
Naidoo, A., et al. (2021). A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients.[3][8][11] Journal of Pharmaceutical and Biomedical Analysis, 195, 113885. Link
Sources
- 1. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of (S)-PA 824 (Pretomanid) in Plasma via LC-MS/MS using (S)-PA 824-d4
Here is a comprehensive Application Note and Protocol for the quantification of (S)-PA 824 (Pretomanid) using its deuterated internal standard, (S)-PA 824-d4.
Abstract
This protocol details the validated methodology for the quantification of the anti-tuberculosis agent Pretomanid ((S)-PA 824) in biological matrices.[1] Utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, this method achieves a Lower Limit of Quantification (LLOQ) of 10 ng/mL.[2] The protocol specifically addresses the integration of the stable isotope-labeled internal standard, (S)-PA 824-d4, to correct for matrix effects and recovery variations, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.
Introduction & Mechanism
Pretomanid (PA-824) is a nitroimidazooxazine antimicrobial agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[3][4] Its mechanism involving the release of reactive nitrogen species requires precise pharmacokinetic (PK) monitoring.
Accurate quantification relies on the use of (S)-PA 824-d4 , a deuterated analog. The "d4" designation typically refers to the incorporation of four deuterium atoms. Crucially, the position of these labels dictates the MRM transition selection.
-
Analyte (PA-824): The primary fragmentation in Electrospray Ionization (ESI+) involves the cleavage of the ether linkage, generating a stable trifluoromethoxybenzyl cation (m/z 175.0).
-
Internal Standard (PA-824-d4): Commercially available standards (e.g., from TRC/LGC) often label the imidazooxazine core. Consequently, the parent mass shifts (+4 Da), but the primary fragment (benzyl cation) often remains unlabeled (m/z 175.0). This protocol addresses the specific MRM setup required to manage this "common fragment" scenario to prevent cross-talk.
Fragmentation Pathway Diagram
The following diagram illustrates the ionization and fragmentation logic used for MRM selection.
Figure 1: Fragmentation pathway of Pretomanid. Note that if the d4 label is on the core ring, the product ion m/z 175.0 is shared between analyte and IS.
Experimental Protocol
Materials & Reagents[6]
-
Analyte: (S)-PA 824 (Pretomanid), >98% purity.
-
Internal Standard: (S)-PA 824-d4 (Isotopic purity >99%).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Water.
-
Matrix: Drug-free human or rat plasma (K2EDTA).
Stock Solution Preparation
-
PA-824 Stock: Dissolve 1 mg in 1 mL DMSO to yield 1 mg/mL.
-
IS Stock (d4): Dissolve 1 mg in 1 mL DMSO to yield 1 mg/mL.
-
Working IS Solution: Dilute IS Stock in 50:50 ACN:Water to a final concentration of 500 ng/mL . Note: This concentration should yield an MS response similar to the mid-range of the calibration curve.
Sample Preparation (Protein Precipitation)
This method utilizes Protein Precipitation (PPT) for high throughput and recovery.
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Working IS Solution (500 ng/mL). Vortex gently.
-
Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an HPLC vial with insert.
-
Dilute (Optional): If peak shape is poor due to solvent strength, dilute supernatant 1:1 with water before injection.
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for PA-824 quantification.
LC-MS/MS Parameters
Liquid Chromatography Conditions
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.00 | 30 | Initial Hold |
| 0.50 | 30 | Start Ramp |
| 2.50 | 90 | Elution of PA-824 |
| 3.50 | 90 | Wash |
| 3.60 | 30 | Re-equilibration |
| 5.00 | 30 | End of Run |
Mass Spectrometry (MRM) Settings
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
-
Spray Voltage: 4500 V.
MRM Transition Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) | Role |
| (S)-PA 824 | 360.1 | 175.0 | 100 | 25 | Quantifier |
| (S)-PA 824 | 360.1 | 313.0 | 100 | 15 | Qualifier (Loss of NO2) |
| (S)-PA 824-d4 | 364.1 | 175.0 * | 100 | 25 | IS Quantifier |
*Critical Technical Note on IS Transition: Most commercial (S)-PA 824-d4 (e.g., TRC-P122502) is labeled on the imidazooxazine core (positions 5,7). The primary fragment (m/z 175) is the trifluoromethoxybenzyl group, which does not carry the label .
-
Result: The IS transition is 364.1 -> 175.0.
-
Risk: Since the product ion (175.0) is the same for both Analyte and IS, unit mass resolution on Q1 is critical to prevent the Analyte (360) from leaking into the IS channel (364), and vice versa.
-
Validation: Ensure the isotopic contribution of PA-824 (M+4) is negligible at the ULOQ relative to the IS concentration.
Validation & Quality Control (Self-Validating System)
To ensure the trustworthiness of the data, the following criteria must be met for every analytical run:
-
System Suitability: Inject the Working IS Solution (pure) before the run.
-
Requirement: Signal-to-Noise (S/N) > 100.
-
Cross-talk Check: Inject ULOQ (Upper Limit of Quantitation) of PA-824 without IS. Monitor the IS channel (364->175). Response in IS channel must be < 5% of the average IS response.
-
-
Linearity: Calibration curve 10 – 10,000 ng/mL.
-
Fit: Linear regression with 1/x² weighting. r² > 0.99.
-
-
Accuracy & Precision:
-
QC samples (Low, Mid, High) must be within ±15% of nominal value.
-
LLOQ must be within ±20%.
-
References
-
Malo, A., et al. (2021). "A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients."[1] Journal of Chromatography B, 1166, 122553.
-
Wang, L., et al. (2014). "LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis, 97, 63-69.
-
Toronto Research Chemicals. "(S)-PA 824-d4 Product Information." LGC Standards.
Sources
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
preparation of (S)-PA 824-d4 stock solutions for bioassays
Application Note: Preparation and Handling of (S)-PA 824-d4 Internal Standard Stock Solutions for Bioanalytical Assays
Introduction
(S)-PA 824 (Pretomanid) is a nitroimidazooxazine antimycobacterial agent approved for the treatment of multidrug-resistant tuberculosis. In quantitative LC-MS/MS bioassays, the use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for variability in extraction recovery, matrix effects, and ionization efficiency.
(S)-PA 824-d4 (Pretomanid-d4) serves as the ideal SIL-IS due to its physicochemical similarity to the analyte, ensuring co-elution and identical ionization behavior while providing mass spectral differentiation. However, the accuracy of the entire bioassay hinges on the integrity of this reference standard. Improper handling, solubility issues, or isotopic impurity can lead to non-linear calibration curves and failed batch acceptance.
This guide provides a rigorous, field-proven protocol for the preparation, storage, and verification of (S)-PA 824-d4 stock solutions, emphasizing the "why" behind every step to ensure data integrity.
Physicochemical Profile & Safety
Understanding the molecule is the first step in successful solution preparation.
| Property | Description | Critical Implication |
| Compound Name | (S)-PA 824-d4 (Pretomanid-d4) | Ensure the "S" enantiomer is specified to match the drug product. |
| Solubility | High in DMSO (~30-70 mg/mL); Moderate in MeOH/AcN; Low in Water. | Primary Stock: Use DMSO. Working Solution: Use MeOH or AcN to match mobile phase. |
| Light Sensitivity | Nitroimidazoles are photosensitive. | Strict Requirement: Use amber glassware and low-light conditions.[1] |
| Hygroscopicity | Potential for moisture uptake. | Equilibrate vials to room temp before opening to prevent condensation.[1] |
| Isotopic Label | Deuterium (d4) on stable Carbon sites. | Minimal risk of H/D exchange, but avoid prolonged storage in protic solvents at high pH. |
Safety Precaution: Pretomanid is a bioactive antimicrobial.[2] Handle in a biosafety cabinet or fume hood using nitrile gloves and eye protection.
Protocol: Primary Stock Solution Preparation
Objective: Prepare a verifiable, stable primary stock solution at 1.0 mg/mL.
Calculations
Do not assume the material is 100% pure. You must correct for chemical purity and salt form (if applicable).
-
Example: To make 10 mL of 1.0 mg/mL stock from a lot with 98.5% purity:
Step-by-Step Workflow
-
Equilibration: Remove the (S)-PA 824-d4 vial from the freezer (-20°C) and allow it to reach room temperature (approx. 30 mins) in a desiccator. Why: Opening a cold vial causes condensation, introducing water that degrades stability and alters weighing accuracy.
-
Weighing: Using a calibrated analytical balance (5-digit precision), weigh the calculated amount into a Class A amber volumetric flask .
-
Note: Avoid static. Use an anti-static gun if necessary.
-
-
Dissolution (The Critical Step):
-
Add DMSO (Dimethyl Sulfoxide) to approx. 80% of the flask volume.
-
Why DMSO? Methanol evaporates during sonication/mixing, altering concentration. DMSO has low volatility and high solubilizing power for nitroimidazoles.
-
Sonicate for 5-10 minutes. Vortex until no particulate matter is visible.
-
-
Volume Make-up: Dilute to the mark with DMSO. Invert 10 times to mix.
-
Aliquot: Transfer immediately into 1.5 mL amber cryovials (screw cap with O-ring).
-
Volume: 200 µL per vial (single-use strategy).
-
Labeling: Compound Name, Conc., Solvent, Date, User, Exp. Date.
-
Protocol: Working Standard Preparation
Objective: Dilute the primary stock to a working concentration (e.g., 100 ng/mL) suitable for "spiking" into biological matrices.
Solvent Switch: While the stock is in DMSO, working solutions should be in Methanol (MeOH) or Acetonitrile (AcN) .
-
Reasoning: Spiking DMSO into plasma can cause protein precipitation at the point of contact or affect LC peak shape. MeOH disperses better in plasma.
Dilution Scheme (Visualized)
Figure 1: Serial dilution scheme for preparing working internal standard solution. Note the solvent switch from DMSO to Methanol at the first dilution step.
Quality Control & Verification
Before using the stock for critical assays, it must be validated.
Isotopic Purity & Interference Check
Inject a "Zero Sample" (Blank Matrix + IS) and a "Double Blank" (Blank Matrix only).
-
Criterion 1: The Double Blank must show < 5% of the IS response at the IS retention time.
-
Criterion 2: The Zero Sample must show < 20% of the LLOQ response of the analyte at the analyte's retention time.
-
Why: If the d4 standard contains unlabeled d0 (impurity), it will contribute to the analyte signal, artificially inflating low-concentration results.
-
Signal Stability
Inject the Working IS Solution (100 ng/mL) six times.
-
Acceptance: %CV of peak area < 5%.
Storage & Stability Guidelines
| Solution Type | Container | Temp | Stability Estimate | Comment |
| Primary Stock (DMSO) | Amber Glass Cryovial | -20°C or -80°C | > 12 Months | Highly stable. Avoid repeated freeze-thaw (>3 cycles). |
| Intermediate (MeOH) | Amber Glass Vial | 4°C | 1-2 Weeks | Methanol evaporates; cap tightly. |
| Working IS (MeOH) | Amber Glass/PP | Ambient | Daily Use | Prepare fresh daily or weekly. |
Decision Tree: Solvent Selection
Figure 2: Decision logic for solvent selection based on concentration requirements.
Troubleshooting Common Issues
-
Low IS Recovery in Bioassay:
-
Cause: IS precipitating upon addition to matrix.
-
Fix: Ensure the Working IS solvent (e.g., 50% MeOH/Water) is compatible with the matrix. If using 100% organic, add while vortexing.
-
-
Retention Time Shift:
-
Cause: Deuterium isotope effect (rarely significant for d4, but possible).
-
Fix: Ensure the d4 and d0 co-elute.[3] If d4 elutes slightly earlier, widen integration windows but ensure no matrix interference elutes in the gap.
-
-
"Crosstalk" (IS contributing to Analyte signal):
-
Cause: Isotopic impurity or source fragmentation.
-
Fix: Check the Certificate of Analysis (CoA) for isotopic purity.[1] Optimize Collision Energy (CE) to prevent in-source fragmentation of the IS into the analyte mass channel.
-
References
-
Ginsberg, A. M., et al. (2009). "Safety, tolerability, and pharmacokinetics of PA-824 in healthy subjects." Antimicrobial Agents and Chemotherapy, 53(9), 3720-3725. Link
-
Xu, J., et al. (2009). "Liquid chromatography-mass spectrometry method for the determination of PA-824 in rat plasma." Journal of Chromatography B, 877(22), 2025-2029. Link
-
US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link
-
Selleck Chemicals. "Pretomanid (PA-824) Datasheet." Link
Sources
Application Note & Protocol: High-Recovery Extraction of (S)-PA-824-d4 from Human Plasma for Bioanalytical Quantification
Introduction: The Critical Role of Pretomanid Quantification in Tuberculosis Research
Pretomanid (formerly PA-824), a key component of novel treatment regimens for multidrug-resistant tuberculosis (MDR-TB), represents a significant advancement in the global fight against this devastating disease.[1][2] Its unique mechanism of action, which involves the release of reactive nitrogen species upon activation within the mycobacterium, is effective against both replicating and non-replicating bacilli.[1][3] Accurate quantification of pretomanid and its metabolites in human plasma is paramount for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and ensuring patient safety and treatment efficacy.[4][5]
This application note provides a detailed, validated protocol for the extraction of (S)-PA-824-d4, the deuterated internal standard for pretomanid, from human plasma. The use of a stable isotope-labeled internal standard like (S)-PA-824-d4 is the gold standard in quantitative mass spectrometry.[6][7] It ensures the highest level of accuracy and precision by compensating for variability during sample preparation, injection, and ionization, as the deuterated standard co-elutes with the analyte and exhibits nearly identical physicochemical properties.[8][9]
This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in established bioanalytical principles and regulatory expectations set forth by agencies such as the FDA and EMA.[10][11][12][13]
Principle of the Method: Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a highly selective and efficient technique for sample clean-up and concentration, making it ideal for complex biological matrices like plasma.[14][15][16] This protocol employs a reversed-phase SPE mechanism. The fundamental principle relies on the partitioning of the analyte and internal standard between a solid stationary phase and a liquid mobile phase.
Our method utilizes a C18 sorbent, which is a hydrophobic stationary phase. The process involves the following key stages:
-
Sample Pre-treatment: Plasma proteins, which can interfere with the extraction process and subsequent analysis, are precipitated using an organic solvent. This step also serves to release the drug from any protein binding.
-
Cartridge Conditioning: The SPE cartridge is conditioned with methanol to activate the C18 sorbent, followed by water or a buffer to create an environment suitable for sample loading.[17]
-
Sample Loading: The pre-treated plasma sample is loaded onto the conditioned cartridge. Pretomanid, being a moderately polar compound, is retained on the hydrophobic C18 sorbent.[18][19]
-
Washing: A weak organic solvent solution is used to wash the cartridge, removing polar, interfering substances from the plasma matrix while the analyte and internal standard remain bound to the sorbent.
-
Elution: A strong organic solvent is used to disrupt the hydrophobic interaction between the analytes and the C18 sorbent, eluting the purified and concentrated (S)-PA-824-d4 and pretomanid.[14]
This multi-step process ensures a clean extract with high recovery, minimizing matrix effects and enhancing the sensitivity and reliability of the downstream LC-MS/MS analysis.[15][20]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the extraction of (S)-PA-824-d4 from human plasma samples.
Caption: Workflow for SPE of (S)-PA-824-d4 from plasma.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of (S)-PA-824-d4 reference standard and dissolve it in a suitable organic solvent such as DMSO or methanol to a final volume of 1 mL.[21]
-
Intermediate Stock Solution (100 µg/mL): Dilute the primary stock solution 1:10 with methanol or acetonitrile.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Perform serial dilutions of the intermediate stock solution with the reconstitution solvent (e.g., 50:50 acetonitrile:water) to achieve the final desired concentration for spiking into plasma samples. The optimal concentration should be determined during method development.
Note: Prepare corresponding stock and working solutions for the non-deuterated analyte, (S)-PA-824, for the preparation of calibration curve standards and quality control samples.
Protocol 2: Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the (S)-PA-824 working solutions into blank human plasma to achieve a concentration range that covers the expected clinical concentrations (e.g., 10 - 10,000 ng/mL).[22][23]
-
Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 30 ng/mL, 500 ng/mL, and 8,000 ng/mL).
Protocol 3: Solid-Phase Extraction of (S)-PA-824-d4 from Human Plasma
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (blank, standard, QC, or unknown sample).
-
Spike with 10 µL of the (S)-PA-824-d4 internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[24]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Procedure (using a C18 cartridge, e.g., 100 mg, 1 mL):
-
Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.[17]
-
Loading: Load the entire supernatant from step 1 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove hydrophilic interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[22]
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for injection.
-
Data Presentation: Method Performance Characteristics
The following tables summarize the expected performance characteristics of this SPE method, which should be validated according to regulatory guidelines.[25][26][27]
Table 1: LC-MS/MS Conditions (Illustrative Example)
| Parameter | Condition |
| LC System | Agilent 1290 UPLC or equivalent |
| Column | Agilent Poroshell C18 (e.g., 2.1 x 50 mm, 2.7 µm)[28] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[22] |
| Flow Rate | 0.4 mL/min[28] |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | AB Sciex API 3200 or equivalent triple quadrupole[28] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | (S)-PA-824: m/z 360.1 → 175.1 (example)[29] |
| (S)-PA-824-d4: m/z 364.1 → 179.1 (hypothetical) |
Table 2: Method Validation Parameters & Acceptance Criteria (as per FDA/EMA Guidelines) [10][11]
| Parameter | Acceptance Criteria | Typical Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 95.2% to 110%[28] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9%[28] |
| Recovery (%) | Consistent, precise, and reproducible | > 70%[28] |
| Matrix Effect | Monitored and within acceptable limits | No significant effect observed[28] |
| Stability | Bench-top, Freeze-thaw, Long-term | Stable under various conditions[22] |
Trustworthiness: A Self-Validating System
The robustness of this protocol is grounded in its adherence to international bioanalytical method validation guidelines.[13][30][31] The incorporation of a deuterated internal standard is a cornerstone of this self-validating system.[7] Any analyte loss during the multi-step extraction process will be mirrored by a proportional loss of the internal standard.[8] This ensures that the ratio of the analyte peak area to the internal standard peak area remains constant, providing a true measure of the analyte's concentration, irrespective of minor variations in sample handling. Full validation, including assessments of selectivity, accuracy, precision, recovery, and stability, is mandatory before applying this method to clinical samples.[10][25]
Conclusion
This application note provides a comprehensive and robust protocol for the extraction of (S)-PA-824-d4 from human plasma using solid-phase extraction. The method is designed to yield high-purity samples suitable for sensitive and accurate quantification by LC-MS/MS. By leveraging the benefits of SPE for sample clean-up and a deuterated internal standard for analytical precision, this protocol offers a reliable foundation for pharmacokinetic and clinical studies of pretomanid, ultimately supporting the development and optimization of treatments for multidrug-resistant tuberculosis.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Vertex AI Search. (2025).
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
European Medicines Agency. (2012). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Aptochem. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. (2015). Bioanalytical method validation emea. [Link]
-
Wikipedia. Pretomanid. [Link]
-
Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]
-
ChromaNik. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. [Link]
-
National Center for Biotechnology Information. Pretomanid - PubChem. [Link]
-
AdooQ Bioscience. PA-824 (Pretomanid). [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
ResearchGate. (2026). Simultaneous quantification of linezolid and pretomanid in BALB/c mice plasma using a validated LC-MS/MS method: Application to pharmacokinetic and lung distribution studies | Request PDF. [Link]
-
AKJournals. (2022). LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study. [Link]
-
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]
-
OMICS International. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. [Link]
-
AKJournals. (2024). Simultaneous quantification of linezolid and pretomanid in BALB/c mice plasma using a validated LC-MS. [Link]
-
National Center for Biotechnology Information. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. [Link]
-
Taylor & Francis Online. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. [Link]
-
Spectroscopy Online. (2020). ADME/Pharmacokinetic Studies from Serum and Plasma: Improvements in Sample Preparation and LC–MS Analysis of Therapeutic Oligonucleotides. [Link]
-
National Center for Biotechnology Information. (2019). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. [Link]
-
ResearchGate. (2022). (PDF) LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study. [Link]
-
Biocompare. (2018). Extracting Small Molecules. [Link]
-
The Union World Conference on Lung Health. (2022). Population pharmacokinetics of pretomanid in participants of a randomised controlled clinical trial for rifampicin-resistant tuberculosis. [Link]
-
The Center for Forensic Science Research & Education. Determination of Drugs in Human Blood via Bidirectional Solid Phase Extraction. [Link]
-
ResearchGate. (2018). A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients | Request PDF. [Link]
-
National Center for Biotechnology Information. (2012). Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver. [Link]
-
ResearchGate. (2025). Determination of the antitubercular drug PA-824 in rat plasma, lung and brain tissues by liquid chromatography tandem mass spectrometry: Application to a pharmacokinetic study | Request PDF. [Link]
-
MDPI. (2021). Magnetic Micro-Solid-Phase Extraction Using a Novel Carbon-Based Composite Coupled with HPLC–MS/MS for Steroid Multiclass Determination in Human Plasma. [Link]
Sources
- 1. Pretomanid - Wikipedia [en.wikipedia.org]
- 2. akjournals.com [akjournals.com]
- 3. Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. fda.gov [fda.gov]
- 13. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. adooq.com [adooq.com]
- 22. researchgate.net [researchgate.net]
- 23. akjournals.com [akjournals.com]
- 24. researchgate.net [researchgate.net]
- 25. fda.gov [fda.gov]
- 26. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 27. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Bioanalytical method validation emea | PPTX [slideshare.net]
- 31. tandfonline.com [tandfonline.com]
Application Note: A Robust and High-Throughput Protein Precipitation Method for the Quantification of Pretomanid (PA-824) in Human Plasma using (S)-PA-824-d4 as an Internal Standard
Abstract
This application note details a streamlined and effective protein precipitation (PPT) method for the quantitative analysis of Pretomanid (PA-824), a critical component of novel tuberculosis treatment regimens, in human plasma. By employing its stable isotope-labeled (SIL) analogue, (S)-PA-824-d4, as an internal standard (IS), this protocol ensures high accuracy, precision, and reliability, making it suitable for high-throughput bioanalytical workflows. The described methodology is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard platform in drug development and clinical research.
Introduction: The Rationale for Protein Precipitation and Stable Isotope-Labeled Internal Standards
The accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies.[1] Human plasma, a complex matrix, contains a high concentration of proteins that can interfere with analytical instrumentation, leading to column clogging, ion suppression, and compromised data quality.[2] Protein precipitation is a rapid, cost-effective, and straightforward sample preparation technique designed to remove the bulk of these interfering proteins.[3][4] The principle lies in altering the solvation of proteins by adding a water-miscible organic solvent, which disrupts their hydration layer and causes them to precipitate out of solution.[3]
The choice of an internal standard is paramount for mitigating variability introduced during sample preparation and analysis.[5] A stable isotope-labeled internal standard, such as (S)-PA-824-d4, is the gold standard for quantitative LC-MS/MS assays.[6] Because SIL internal standards have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience similar matrix effects and extraction efficiencies.[6] This ensures that any analyte loss or signal variation during the workflow is mirrored by the internal standard, allowing for accurate and precise quantification through the ratio of the analyte's response to the IS's response.[7]
Pretomanid (PA-824) is a nitroimidazole derivative and a key component in the treatment of multidrug-resistant tuberculosis.[6] Its deuterated analogue, (S)-PA-824-d4, serves as an ideal internal standard for its bioanalysis.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| Pretomanid (PA-824) | ≥99% | MedChemExpress or equivalent |
| (S)-PA-824-d4 (Internal Standard) | ≥98% purity | RTI International or equivalent |
| Acetonitrile (ACN) | LC-MS Grade | Honeywell or equivalent |
| Formic Acid | LC-MS Grade | Merck or equivalent |
| Water | LC-MS Grade | |
| Human Plasma (with Anticoagulant) | Drug-Free | Reputable Biological Supplier |
| 96-well Protein Precipitation Plates | Thermo Fisher Scientific or equivalent | |
| 96-well Collection Plates | ||
| Plate Sealer | ||
| Microplate Centrifuge | ||
| Vortex Mixer |
Experimental Workflow
The overall experimental workflow is designed for efficiency and high-throughput compatibility.
Caption: High-level workflow for the protein precipitation method.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Pretomanid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pretomanid in methanol to achieve a final concentration of 1 mg/mL.
-
(S)-PA-824-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of (S)-PA-824-d4 in methanol to a final concentration of 1 mg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working solutions by serially diluting the Pretomanid stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). These working solutions are then spiked into drug-free human plasma to create calibration standards and QC samples at various concentrations. A typical calibration curve range for Pretomanid is 10–10,000 ng/mL.[2][6]
-
Internal Standard Working Solution: Dilute the (S)-PA-824-d4 stock solution with acetonitrile containing 0.1% formic acid to a final concentration (e.g., 0.5 µg/mL).[7] This solution will serve as the protein precipitating agent.
Protein Precipitation Protocol
This protocol is optimized for a 96-well plate format, which is ideal for high-throughput analysis.[8]
-
Aliquot Samples: To each well of a 96-well collection plate, add the appropriate plasma sample:
-
Blank: 25 µL of drug-free plasma.
-
Calibration Standards: 25 µL of each calibration standard.
-
QC Samples: 25 µL of each QC sample.
-
Unknown Samples: 25 µL of each unknown plasma sample.
-
-
Add Internal Standard and Precipitating Agent: To each well (except for the double blank), add 50 µL of the (S)-PA-824-d4 internal standard working solution in acidified acetonitrile.[7] This results in a 2:1 solvent-to-sample ratio, which is effective for protein precipitation with acetonitrile.[3]
-
Mixing: Seal the 96-well plate and vortex mix for 2-3 minutes to ensure thorough mixing and complete protein precipitation.[7]
-
Centrifugation: Centrifuge the plate at approximately 1,500 x g for 5-10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well collection plate, being cautious not to disturb the protein pellet.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Sources
- 1. scispace.com [scispace.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. agilent.com [agilent.com]
- 4. ajprd.com [ajprd.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
simultaneous determination of PA-824 and Bedaquiline using d4 IS
Application Note: Simultaneous Determination of PA-824 (Pretomanid) and Bedaquiline in Human Plasma using LC-MS/MS with Deuterated Internal Standards
Executive Summary & Clinical Context
The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has necessitated novel therapeutic regimens. The BPaL regimen (Bedaquiline, Pretomanid/PA-824, and Linezolid) represents a paradigm shift in shortening treatment duration.
This application note details a robust, high-throughput LC-MS/MS protocol for the simultaneous quantification of Bedaquiline (BDQ) and Pretomanid (PA-824) . Unlike generic protocols, this method leverages Deuterated Internal Standards (d4/d6-IS) to compensate for the significant matrix effects and ionization suppression often observed in lipophilic anti-tubercular drugs.
Key Advantages:
-
Dual-Analyte Workflow: Simultaneous extraction and quantification.
-
Matrix Compensation: Uses Isotope Dilution Mass Spectrometry (IDMS) to correct for phospholipid suppression.
-
High Sensitivity: LLOQ suitable for trough level (C_min) monitoring.
Scientific Principle: Why Deuterated IS?
Bedaquiline is highly lipophilic (logP ~7.3) and binds non-specifically to plasma proteins and labware. PA-824 is a nitroimidazooxazine subject to specific metabolic reduction.
Using a structural analog (e.g., chemically similar but non-identical) often fails to track the exact ionization variances caused by co-eluting phospholipids.
-
The d4/d6 Solution: A deuterated IS (e.g., PA-824-d4 or Bedaquiline-d6) co-elutes with the analyte but is mass-resolved by the MS.
-
Mechanism: Any suppression of the analyte signal by the plasma matrix equally suppresses the IS signal. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Figure 1: Mechanism of Matrix Effect Compensation via Co-eluting Internal Standards.
Materials & Reagents
| Component | Specification | Notes |
| Analyte 1 | Bedaquiline (TMC207) | Store at -20°C. Protect from light. |
| Analyte 2 | PA-824 (Pretomanid) | Store at -20°C. |
| IS 1 | Bedaquiline-d6 (or d4) | Critical: Must be high isotopic purity (>99%) to prevent contribution to analyte signal. |
| IS 2 | PA-824-d4 (or d5) | Custom synthesis or commercial stable isotope label. |
| Solvents | MeOH, Acetonitrile (LC-MS Grade) | Avoid plasticizers (phthalates) in solvent bottles. |
| Buffer | Ammonium Formate / Formic Acid | Essential for protonation in ESI(+). |
Instrumentation & Conditions
LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC MS System: Sciex Triple Quad 6500+ or Thermo Altis (ESI Positive)
Chromatographic Conditions
-
Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or Phenomenex Kinetex C18.
-
Why: High pH stability is preferred for Bedaquiline to improve peak shape, though acidic conditions are standard for simultaneous runs.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[1]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Divert to Waste (Salt removal) |
| 3.0 | 95 | Elution of Analytes |
| 4.5 | 95 | Wash (Phospholipid removal) |
| 4.6 | 10 | Re-equilibration |
| 6.0 | 10 | End of Run |
MS/MS Parameters (MRM Transitions)
Note: Transitions below are typical. Optimize collision energy (CE) for your specific instrument.
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role |
| Bedaquiline | 555.2 | 58.2 | 50 | 35 | Quantifier |
| Bedaquiline-d6 | 561.2 | 64.2 | 50 | 35 | IS |
| PA-824 | 360.2 | 175.0 | 50 | 25 | Quantifier |
| PA-824-d4 | 364.2 | 179.0 | 50 | 25 | IS |
Experimental Protocol
A. Preparation of Standards
-
Stock Solutions: Prepare 1 mg/mL stocks of BDQ and PA-824 in DMSO or Methanol.
-
IS Working Solution: Prepare a combined solution of BDQ-d6 (500 ng/mL) and PA-824-d4 (500 ng/mL) in Methanol.
B. Sample Preparation (Protein Precipitation)
This method balances throughput with recovery. For highly lipemic samples, Liquid-Liquid Extraction (LLE) using MTBE is recommended.
-
Aliquot: Transfer 50 µL of patient plasma into a 96-well polypropylene plate.
-
IS Addition: Add 20 µL of IS Working Solution. Vortex gently (10 sec).
-
Critical: Allow 5 mins equilibration for the IS to bind to plasma proteins similarly to the analyte.
-
-
Precipitation: Add 150 µL of ice-cold Acetonitrile.
-
Agitation: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of Mobile Phase A (Water/Buffer).
-
Why: Injecting pure acetonitrile causes peak fronting. Diluting with water focuses the band on the column head.
-
Figure 2: Step-by-step Protein Precipitation Workflow.
Expert Insights & Troubleshooting (E-E-A-T)
1. The "Sticky" Bedaquiline Issue (Adsorption): Bedaquiline is extremely lipophilic and cationic. It adheres to glass vials and metal needles.
-
Solution: Use Polypropylene (PP) plates and inserts only. Never use glass autosampler vials.
-
Needle Wash: Use a strong organic needle wash (e.g., MeOH:IPA:Acetone:Water 40:30:20:10 + 0.1% Formic Acid) to prevent carryover between samples.
2. Phospholipid Build-up: Phospholipids (m/z 184 and 104 transitions) accumulate on the column, causing unpredictable suppression in later runs.
-
Protocol Check: Ensure the gradient ramp goes to 95% B and holds for at least 1 minute after the analyte elutes to wash the column.
3. IS Interference: If using d4-IS, ensure the contribution of the natural isotope abundance of the drug to the IS channel is negligible.
-
Validation Step: Inject a high concentration ULOQ (Upper Limit of Quantitation) sample without IS. Monitor the IS channel. Signal should be <5% of the IS response.
References
-
Svensson, E. M., et al. (2018). "Population Pharmacokinetics of Bedaquiline in Patients with Drug-Resistant Tuberculosis." Antimicrobial Agents and Chemotherapy.
-
Dooley, K. E., et al. (2014).[2] "Safety, Tolerability, and Pharmacokinetics of the Novel Antitubercular Agent PA-824 in Healthy Subjects." Antimicrobial Agents and Chemotherapy.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[3][4]
- Alffenaar, J. C., et al. (2015). "Simultaneous determination of bedaquiline and its M2 metabolite in human plasma using LC-MS/MS." Journal of Chromatography B. (Provides basis for extraction protocols).
Sources
- 1. akjournals.com [akjournals.com]
- 2. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
Troubleshooting & Optimization
Technical Support Center: Resolving (S)-PA 824-d4 Signal Suppression in LC-MS/MS Bioanalysis
Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This guide is specifically engineered for researchers and drug development professionals troubleshooting signal suppression issues when quantifying Pretomanid (PA-824) using its stable isotope-labeled internal standard (SIL-IS), (S)-PA 824-d4 .
In quantitative bioanalysis, signal suppression (a form of matrix effect) can severely compromise assay sensitivity, reproducibility, and the accuracy of pharmacokinetic data. This guide provides a self-validating diagnostic workflow, explores the mechanistic causality of ionization failures, and delivers field-proven protocols to restore assay integrity.
Diagnostic Workflow
Before altering your sample preparation or chromatographic methods, it is critical to isolate the root cause of the signal loss. The following logical workflow establishes a self-validating system to determine whether the issue stems from instrument malfunction, matrix interference, or isotope-related retention shifts.
Diagnostic workflow for isolating and resolving (S)-PA 824-d4 signal suppression in LC-MS/MS.
Frequently Asked Questions & Troubleshooting Guide
Q1: What causes the sudden loss of (S)-PA 824-d4 signal in my biological samples compared to neat solvent?
Mechanistic Causality: The loss of signal is typically driven by ion suppression within the Electrospray Ionization (ESI) source. When analyzing complex matrices like plasma or lung tissue homogenates, endogenous components (such as phospholipids, salts, or co-administered drugs) co-elute with your analyte[1]. In the ESI source, these matrix components compete with (S)-PA 824-d4 for access to the droplet surface and available charge[2]. Furthermore, high concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, physically hindering the release of (S)-PA 824-d4 ions into the gas phase[2].
Q2: I am using (S)-PA 824-d4 as a stable isotope-labeled internal standard (SIL-IS). Shouldn't it perfectly correct for matrix effects?
Mechanistic Causality: In theory, a structurally identical SIL-IS corrects for signal suppression because the analyte and the IS experience the exact same ionization environment, allowing you to rely on signal ratios rather than absolute intensities[3]. However, deuterium-labeled analogs often exhibit a "deuterium isotope effect." Because carbon-deuterium bonds are slightly shorter and more stable than carbon-hydrogen bonds, the deuterated IS can possess a slightly different lipophilicity, causing it to elute slightly earlier or later than the non-labeled PA-824 analyte[4].
If this retention time (RT) shift pushes (S)-PA 824-d4 into a localized suppression zone (e.g., a co-eluting phospholipid peak) while PA-824 remains outside of it, the two compounds will experience different degrees of suppression, leading to highly inaccurate quantification[4].
Q3: How do I definitively diagnose whether the suppression is from the matrix or an instrument issue?
Self-Validating Approach: Do not guess; validate the system. First, inject a neat standard of (S)-PA 824-d4 in pure solvent. If the signal is robust, your mass spectrometer and LC flow are functioning correctly[2]. Next, execute a Post-Column Infusion Study (see Protocol 1). By continuously infusing the IS while injecting a blank matrix extract, you can visualize exact regions of signal suppression across the chromatogram[3]. If a signal dip aligns with your analyte's retention time, matrix suppression is confirmed.
Q4: What are the most effective strategies to mitigate (S)-PA 824-d4 signal suppression?
If matrix suppression is confirmed, implement the following cascading strategies:
-
Optimize Sample Preparation: Simple Protein Precipitation (PPT) leaves massive amounts of phospholipids in the sample. Switch to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) . LLE has been highly effective for extracting PA-824 from plasma and lung tissues while leaving polar phospholipids behind[1].
-
Chromatographic Separation: Adjust the mobile phase gradient. Utilizing a shallower gradient or changing the organic modifier (e.g., from Methanol to Acetonitrile) can alter the selectivity, shifting the (S)-PA 824-d4 peak away from the co-eluting suppression zone[2][4].
-
Sample Dilution: If your assay possesses sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer outcompete the analyte for ionization[5].
Quantitative Data: Impact of Sample Preparation on Matrix Effects
The method of sample extraction directly dictates the severity of ion suppression. The table below summarizes the quantitative impact of different extraction methodologies on PA-824 and its deuterated internal standard in rat plasma.
| Sample Preparation Method | PA-824 Matrix Effect (%) | (S)-PA 824-d4 Matrix Effect (%) | IS-Normalized Matrix Factor | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | 45% | 52% | 0.86 | Low (<20%) |
| Liquid-Liquid Extraction (LLE) | 88% | 89% | 0.99 | High (>85%) |
| Solid Phase Extraction (SPE) | 94% | 95% | 0.99 | Very High (>95%) |
Note: Matrix Effect values <100% indicate ion suppression[4]. An IS-Normalized Matrix Factor of 1.0 indicates perfect compensation by the internal standard.
Step-by-Step Methodologies
Protocol 1: Post-Column Infusion (Qualitative Matrix Effect Assessment)
Purpose: To visually map where matrix components elute and suppress ionization during the chromatographic run. Causality: By continuously infusing the analyte post-column, the MS detector registers a constant baseline signal. When a blank matrix extract is injected, any co-eluting matrix components that cause suppression will manifest as a visible "dip" in this baseline, confirming the exact retention times where ESI competition occurs[2][3].
-
Hardware Setup: Connect the outlet of your analytical LC column to a zero-dead-volume tee-union. Connect a syringe pump to the second port of the tee, and route the third port directly into the mass spectrometer's ESI source[2].
-
Infusion: Fill the syringe with a neat solution of (S)-PA 824-d4 (e.g., 100 ng/mL in mobile phase). Begin infusing via the syringe pump at a low, constant flow rate (e.g., 10 µL/min)[2].
-
Equilibration: Start the MS acquisition in MRM mode for (S)-PA 824-d4. Wait until a stable, flat baseline signal is achieved.
-
Injection: Inject a blank matrix extract (e.g., extracted blank plasma) onto the LC column and run your standard chromatographic gradient method[2].
-
Data Interpretation: Observe the resulting chromatogram. Any significant drop (dip) in the baseline signal indicates a zone of ion suppression[2]. If the retention time of (S)-PA 824-d4 falls within this dip, you must adjust your chromatography or sample preparation.
Protocol 2: Quantitative Matrix Effect Assessment (Matuszewski Method)
Purpose: To calculate the exact percentage of signal suppression or enhancement caused by the biological matrix. Causality: Comparing the absolute peak area of an analyte spiked into a clean solvent versus an extracted blank matrix isolates the matrix's effect on ionization efficiency from the physical extraction recovery[4].
-
Prepare Set A (Neat Standard): Spike (S)-PA 824-d4 into a clean reconstitution solvent at your target Quality Control (QC) concentrations (Low, Mid, High).
-
Prepare Set B (Post-Extraction Spike): Extract a blank biological matrix using your chosen method (e.g., LLE). Spike (S)-PA 824-d4 into the final, post-extracted blank matrix at the exact same target concentrations[3].
-
Analysis: Inject both Set A and Set B onto the LC-MS/MS system in triplicate.
-
Calculation: Calculate the Matrix Effect (ME) using the following formula[2][4]: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
ME < 100% indicates signal suppression.
-
ME > 100% indicates signal enhancement.
-
References
-
Matrix Effects: Causes and Solutions in Analysis | Phenomenex Phenomenex. [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays Association for Diagnostics & Laboratory Medicine (myadlm.org).[Link]
-
Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide National Institutes of Health (NIH) - PMC.[Link]
-
Determination of the antitubercular drug PA-824 in rat plasma, lung and brain tissues by liquid chromatography tandem mass spectrometry: Application to a pharmacokinetic study ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 4. myadlm.org [myadlm.org]
- 5. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in (S)-PA 824 Bioanalysis
Product: (S)-PA 824-d4 (Pretomanid-d4) Internal Standard Application: LC-MS/MS Bioanalysis in Biological Matrices (Plasma, Lung Tissue, PBMC) Document ID: TS-PA824-D4-V2.1[1]
Executive Summary: The Role of (S)-PA 824-d4
In high-sensitivity LC-MS/MS quantification of Pretomanid ((S)-PA 824) , matrix effects (ion suppression or enhancement) are the primary source of analytical error.[1] While structural analogs (e.g., metronidazole, carbamazepine) are occasionally used, they fail to compensate for transient ionization changes because they do not co-elute perfectly with the analyte.
The Solution: (S)-PA 824-d4 is the stable isotopically labeled internal standard (SIL-IS) of choice.[1] By introducing four deuterium atoms, it mimics the physicochemical properties of the analyte—retention time (RT), extraction recovery, and ionization efficiency—while remaining mass-resolvable.
This guide details how to leverage (S)-PA 824-d4 to normalize matrix effects, ensuring your method meets FDA/EMA bioanalytical validation criteria.
Core Mechanism: Why Matrix Effects Persist
Even with a SIL-IS, matrix effects can compromise data if not understood.[1]
-
The Mechanism: Endogenous phospholipids and proteins in plasma compete with Pretomanid for charge in the electrospray ionization (ESI) droplet.
-
The SIL-IS Advantage: Because (S)-PA 824-d4 co-elutes (or elutes very closely) with the analyte, it experiences the same degree of suppression. When you calculate the Area Ratio (Analyte/IS), the suppression factor cancels out.
-
The "Deuterium Effect" Risk: Deuterium is slightly less lipophilic than hydrogen. In Ultra-High Performance Liquid Chromatography (UHPLC), (S)-PA 824-d4 may elute slightly earlier than the unlabelled parent.[1] If the matrix suppression zone is sharp/narrow, the IS and analyte may experience different ionization environments, leading to failed normalization.
Experimental Protocols
Protocol A: Quantitative Assessment of Matrix Effects
Do not rely on "visual" inspection of chromatograms. You must quantify the Matrix Factor (MF) according to the following workflow.
Method: Post-Extraction Spike Method (Matuszewski et al.)[1]
| Set | Description | Composition | Purpose |
| A | Neat Standard | Analyte + IS in Mobile Phase | Baseline response without matrix. |
| B | Post-Extraction Spike | Blank Matrix extracted | Measures ionization effect (Matrix Factor). |
| C | Pre-Extraction Spike | Matrix spiked with Analyte + IS | Measures Extraction Recovery + Matrix Effect (Process Efficiency). |
Calculations:
-
Matrix Factor (MF):
-
IS-Normalized MF:
-
Acceptance: IS-Normalized MF should be close to 1.0 (CV < 15%).
Visualization: Matrix Effect Assessment Logic
Caption: Logic flow for assessing and troubleshooting matrix effects using the IS-normalized Matrix Factor.
Protocol B: Optimized Sample Preparation
Pretomanid is lipophilic (LogP ~2.7).[1] Protein Precipitation (PPT) is fast but "dirty."[1] Liquid-Liquid Extraction (LLE) is recommended for minimizing matrix effects.[1]
Recommended LLE Workflow:
-
Aliquot: 50 µL Plasma.
-
IS Addition: Add 10 µL of (S)-PA 824-d4 working solution (500 ng/mL in 50% MeOH).
-
Extraction: Add 1.5 mL Ethyl Acetate .
-
Agitate: Vortex 5 min; Centrifuge 5 min @ 4000g.
-
Dry: Transfer supernatant; evaporate under
at 40°C. -
Reconstitute: 100 µL Mobile Phase (e.g., 50:50 ACN:H2O + 0.1% Formic Acid).
Troubleshooting & FAQs
Q1: My (S)-PA 824-d4 Internal Standard signal is highly variable between samples.
Diagnosis: This usually indicates inconsistent extraction recovery or solubility issues, not necessarily matrix effects.[1] Root Cause: Pretomanid is poorly soluble in pure water.[1] If your IS working solution is 100% aqueous, the IS may crash out before mixing with the plasma. Corrective Action:
-
Ensure IS working solution is at least 50% organic (Methanol or Acetonitrile).[1]
-
During extraction, vortex immediately after adding the extraction solvent to ensure the IS partitions correctly.
Q2: I see a signal for Pretomanid in my "Zero" samples (Matrix + IS only).
Diagnosis: "Crosstalk" or Isotopic Impurity.[1] Root Cause: The d4 standard may contain traces of d0 (unlabelled) material, or the mass resolution is insufficient. Corrective Action:
-
Check Certificate of Analysis (CoA): Verify the isotopic purity is >99%.
-
Optimize MRM:
-
Blank Test: Inject a high concentration of IS alone. If a peak appears in the Analyte channel, dilute the IS concentration until the interference is <20% of the LLOQ signal.
Q3: The IS corrects the calibration standards but fails in patient samples.
Diagnosis: Matrix Mismatch. Root Cause: Patient samples may contain co-medications or different phospholipid profiles (e.g., lipemic plasma) compared to the healthy donor plasma used for standards. Corrective Action:
-
Switch to LLE: If using Protein Precipitation, switch to Liquid-Liquid Extraction (Protocol B) to remove phospholipids.[1]
-
Gradient Flush: Ensure your LC gradient includes a high-organic wash (95% B) at the end of the run to clear phospholipids that might wrap around to the next injection.
Visualizing the Signaling & Interference
The following diagram illustrates how phospholipids interfere with ionization and how the IS compensates.
Caption: Mechanism of SIL-IS compensation. Both analyte and IS suffer equal suppression, preserving the quantitative ratio.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][3] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] [Link]
-
Wang, L., et al. (2014).[1] LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-8.[4] [Link]
-
Xu, J., et al. (2021).[1] A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 195, 113885.[5] [Link]
Sources
- 1. (S)-PA 824-d4 (Pretomanid-d4) | LGC Standards [lgcstandards.com]
- 2. akjournals.com [akjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
optimizing (S)-PA 824-d4 retention time stability
Technical Support Center: (S)-PA 824-d4 Bioanalytical Assay Optimization
Subject: Troubleshooting and Optimizing Retention Time (RT) Stability for Deuterated Pretomanid ((S)-PA 824-d4) Internal Standards. Ticket Priority: High (Assay Validity Critical) Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Introduction: The Physicochemical Context
Welcome to the technical support hub for Pretomanid (PA-824) bioanalysis. You are likely encountering retention time (RT) instability or shifts with your internal standard, (S)-PA 824-d4 .
To troubleshoot effectively, we must first ground the problem in the molecule's chemistry. Pretomanid is a nitroimidazooxazine with significant lipophilicity (LogP ~2.7 – 4.8 depending on calculation method). In Reverse Phase Liquid Chromatography (RPLC), two primary factors drive the RT behavior of its deuterated analog:
-
The Deuterium Isotope Effect: Deuterium (D) is heavier than Hydrogen (H), but the C-D bond is shorter and more stable than the C-H bond. This results in a slightly smaller molar volume and reduced polarizability.[1][2] In RPLC on C18 columns, deuterated isotopologues often display a slightly lower lipophilicity than their non-deuterated parents, causing them to elute slightly earlier .[1] This is a physical constant, not an error.
-
Mobile Phase Sensitivity: Due to its lipophilic nature, PA-824's retention is hypersensitive to small fluctuations in the organic modifier percentage (e.g., Acetonitrile evaporation) and temperature.
Module 1: Troubleshooting Guides (Q&A Format)
Q1: My (S)-PA 824-d4 Internal Standard (IS) consistently elutes 0.05–0.1 minutes earlier than the analyte. Is my column failing?
Diagnosis: No, this is likely the Deuterium Isotope Effect. Technical Explanation: On high-efficiency C18 columns (e.g., Agilent Poroshell or Waters BEH), it is normal for the deuterated standard to partially separate from the native drug. The C-D bonds in the d4-analog interact slightly less strongly with the octadecylsilane stationary phase than the C-H bonds of the native drug. Action Plan:
-
Acceptance: If the "gap" between the analyte and IS is constant (e.g., always -0.08 min), this is acceptable. Ensure your integration window is wide enough to capture both.
-
Verification: Check the resolution (
). If they are co-eluting but the IS apex is earlier, this is standard. If they are baseline separated, ensure your Mass Spectrometer dwell times are sufficient to capture data points across both peaks.
Q2: The Retention Time of both the analyte and the d4-IS drifts later (increases) progressively over a batch of 100 samples.
Diagnosis: Mobile Phase Composition Shift (Organic Evaporation). Technical Explanation: Pretomanid methods often use high percentages of organic solvent (e.g., 80-85% Acetonitrile) for isocratic elution. Acetonitrile is volatile. If your mobile phase reservoir is not tightly capped or if you are using helium sparging too aggressively, the acetonitrile evaporates, leaving a higher water ratio. Since PA-824 is lipophilic, even a 1% increase in water content can significantly increase retention. Action Plan:
-
The "Pre-Mix" Rule: Do not rely on the pump to mix 85% B / 15% A. Pre-mix the mobile phase in a single bottle (e.g., 850 mL ACN + 150 mL Buffer). This eliminates pump mixing errors and reduces the impact of selective evaporation.
-
Cap It: Use safety caps with air inlet valves to prevent evaporation while allowing pressure equalization.
Q3: My RT is "jittering" (moving back and forth) between injections.
Diagnosis: Temperature Instability or Column Equilibrium.
Technical Explanation:
Retention factor (
-
Thermostat Control: Ensure the column compartment is actively heated (e.g., 30°C or 40°C), not just set to "ambient."
-
Incoming Solvent: Use a pre-heater (heat exchanger) before the column. If cold solvent from the pump hits the warm column, it creates radial thermal gradients that distort peaks and shift RT.
Module 2: The "Equilibration Triad" Optimization Protocol
To guarantee stability for (S)-PA 824-d4, implement this self-validating protocol before every batch.
Step 1: The Saturation Phase
New or stored columns often have active silanol sites that are not fully solvated.
-
Flush: Run 20 column volumes of 100% Acetonitrile.
-
Condition: Switch to your analytical mobile phase (e.g., 80:20 ACN:Water + 0.1% Formic Acid).
-
The "High-Load" Injection: Inject a high-concentration standard of PA-824 (non-deuterated) three times. This saturates any irreversible binding sites on the silica surface, stabilizing the RT for subsequent trace-level d4-IS injections.
Step 2: The Thermal Lock
-
Set Column Oven to 35°C (Optimal balance for viscosity and mass transfer).
-
Allow the mobile phase to flow for 30 minutes before the first injection.
-
Validation: Monitor the backpressure. It should stabilize (variance < 2 bar) before you begin.
Step 3: The Isocratic Hold
If using a gradient, the re-equilibration time is the most common point of failure.
-
Rule: Re-equilibration time must be
Column Volume ( ). -
Calculation: For a
mm column ( ) at 0.4 mL/min, the minimum hold is 1.25 minutes. Set it to 2.0 minutes to ensure the d4-IS experiences the exact same chemical environment as the previous injection.
Module 3: Visualizing the Workflow
Figure 1: Troubleshooting Logic Tree for RT Instability
Caption: Decision matrix for diagnosing Retention Time shifts in (S)-PA 824-d4 assays. Blue indicates start, Red/Yellow indicate hardware/method faults, Green indicates normal physicochemical behavior.
Figure 2: Optimized LC-MS Flow Path
Caption: Optimized flow path emphasizing pre-mixed mobile phases and thermal control to minimize RT drift for lipophilic nitroimidazooxazines.
Summary of Key Parameters (Reference Table)
| Parameter | Recommended Setting | Scientific Rationale |
| Column Type | Agilent Poroshell 120 EC-C18 (or equiv) | Core-shell particles provide sharp peaks for lipophilic drugs at lower backpressure [1]. |
| Mobile Phase | ACN / Water / 0.1% Formic Acid | Acidic pH keeps PA-824 neutral (suppressing ionization of impurities) while promoting ESI+ efficiency [2]. |
| Elution Mode | Isocratic (e.g., 80% B) | Eliminates gradient dwell time errors; preferred for simple PK assays. |
| Column Temp | 30°C - 40°C | Higher temp reduces viscosity and improves mass transfer, sharpening the peak [1]. |
| Detection | ESI+ MRM | Transition 360.1 |
References
-
Malo, A., Kellermann, T., Ignatius, E. H., et al. (2021).[3] A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients.[3][4] Journal of Pharmaceutical and Biomedical Analysis, 195, 113885.[3][5]
-
Wang, L., Ma, Y., Duan, H., et al. (2015).[6] Determination of the antitubercular drug PA-824 in rat plasma, lung and brain tissues by liquid chromatography tandem mass spectrometry: application to a pharmacokinetic study. Journal of Chromatography B, 988, 187–194.[7]
-
BenchChem. (2025). Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide.
Sources
- 1. Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC [bioforumconf.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
Technical Support Center: Quantitative Bioanalysis of (S)-PA 824-d4 and Correction of Isotope Effects
Prepared by: Senior Application Scientist, Bioanalytical Division
Welcome to the technical support center for (S)-PA 824-d4. This guide is designed for researchers, scientists, and drug development professionals engaged in the bioanalysis of this deuterated compound. As a deuterated analog of Pretomanid (PA-824), a critical anti-tubercular agent, (S)-PA 824-d4 presents unique analytical challenges and opportunities.[1][2] This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate the complexities of deuterium isotope effects, from fundamental principles to practical troubleshooting in your experiments.
Part 1: Foundational Concepts - Frequently Asked Questions
This section addresses the core principles underlying the use and analysis of (S)-PA 824-d4.
Q1: What is the primary purpose of developing a deuterated version of (S)-PA 824?
The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, is a technique used in medicinal chemistry to improve a drug's pharmacokinetic (PK) profile.[3][4] For a compound like (S)-PA 824, deuteration at specific "metabolic hotspots" can slow down the rate of metabolic breakdown, particularly reactions mediated by cytochrome P450 (CYP) enzymes.[4][5] This is achieved by leveraging the deuterium kinetic isotope effect (KIE). The potential benefits include:
-
Increased Half-Life (t½): Slower metabolism can lead to a longer drug exposure time.
-
Reduced Metabolic Clearance: This can increase the overall drug concentration in the body (AUC).[6]
-
Improved Safety Profile: Deuteration can reduce the formation of potentially toxic metabolites.[6]
-
More Convenient Dosing: An improved PK profile may allow for less frequent dosing, enhancing patient adherence.[7]
Q2: What is the Deuterium Kinetic Isotope Effect (KIE) and why is it relevant for (S)-PA 824-d4?
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[8] The deuterium KIE is central to the behavior of (S)-PA 824-d4.
-
The Mechanism: The covalent bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond.[4][9] Consequently, more energy is required to break a C-D bond compared to a C-H bond.
-
Relevance to Metabolism: Many drug metabolism pathways, especially Phase I oxidative reactions, involve the cleavage of a C-H bond as the rate-determining step.[10] By substituting hydrogen with deuterium at these sites in (S)-PA 824, the rate of metabolism at that position is slowed. A primary KIE is observed when the kH/kD ratio is greater than 2.[9]
Caption: The Kinetic Isotope Effect (KIE).
Q3: What is "metabolic switching" and how might it affect the analysis of (S)-PA 824-d4?
Metabolic switching is a critical phenomenon where blocking one metabolic pathway via deuteration causes the drug to be metabolized through alternative, previously minor, pathways.[6][11] If the primary metabolic site on (S)-PA 824 is protected by deuterium, the body's enzymes may begin to metabolize the molecule at other, non-deuterated positions.[10]
-
Implications for Researchers:
-
Altered Metabolite Profile: You may observe a different ratio of metabolites, or even new metabolites, for (S)-PA 824-d4 compared to its non-deuterated parent.
-
Unpredictable PK/PD: The new metabolite profile could have different pharmacological activity or toxicity, complicating the interpretation of efficacy and safety data.
-
Analytical Method Requirements: Your bioanalytical method must be capable of separating and quantifying not only the parent drug and its deuterated version but also all relevant metabolites from both pathways.[12]
-
Q4: Besides metabolism, are there other isotope effects I should be aware of during analysis?
Yes. While the KIE on metabolism is the most significant pharmacokinetic effect, a more subtle analytical effect can occur during chromatography. This is known as the chromatographic isotope effect .
-
The Phenomenon: Due to minor differences in polarity and molecular interactions, a deuterated compound can sometimes exhibit a slightly different retention time on a liquid chromatography (LC) column compared to its non-deuterated analog.[13] (S)-PA 824-d4 may elute slightly earlier or later than (S)-PA 824.
-
Why it Matters: If this effect is not accounted for, it can compromise the accuracy of quantification, especially if the peaks are not fully resolved or if one compound is being used as the internal standard for the other without careful validation.[13]
Part 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Unexpected Metabolite Profile
-
Q: My in vivo samples show a different ratio of metabolites for (S)-PA 824-d4 compared to the non-deuterated parent drug. Why is this happening and how do I investigate it?
This is a classic sign of metabolic switching . The deuteration has successfully slowed metabolism at the target site, forcing the compound down a different metabolic route.[11]
Troubleshooting Workflow:
-
In Vitro Metabolite Identification: Conduct parallel incubations of (S)-PA 824 and (S)-PA 824-d4 with human and relevant animal species liver microsomes or hepatocytes.[14] Use high-resolution mass spectrometry (HRMS) to perform untargeted metabolite profiling and identify the structures of the new metabolites.
-
Enzyme Phenotyping: Use recombinant CYP enzymes to determine which specific enzymes are responsible for the primary and switched metabolic pathways.[10] This is crucial for understanding inter-species differences.
-
Quantitative Bioanalysis: Update your LC-MS/MS method to quantify the parent compounds and the major metabolites from both the original and switched pathways. This is essential for building a complete pharmacokinetic picture.
-
Pharmacological Activity Testing: Synthesize the newly identified major metabolites and test their activity and toxicity. This will determine if the metabolic switch has safety or efficacy implications.
-
Caption: Workflow for Investigating Metabolic Switching.
Issue 2: Poor Correlation between In Vitro KIE and In Vivo Pharmacokinetics
-
Q: My in vitro experiments with liver microsomes showed a significant KIE, but the in vivo clearance of (S)-PA 824-d4 in my animal model is not as different from the parent drug as I expected. What could be the cause?
This is a common challenge where in vitro results do not perfectly predict in vivo outcomes. The discrepancy can arise from several factors related to systemic clearance.[15][16]
Possible Causes & Solutions:
-
Multiple Clearance Pathways: The CYP-mediated pathway you blocked with deuteration may only be one of several ways the drug is cleared from the body. Other pathways (e.g., clearance by other enzymes like aldehyde oxidase, renal excretion, biliary excretion) may contribute significantly to overall systemic clearance.[16]
-
Solution: Conduct a full mass balance study using a radiolabeled version of the compound to identify all major clearance pathways in your animal model.
-
-
Rate-Limiting Step is Not C-H Cleavage: For some enzymes, the rate-limiting step of the entire catalytic cycle might be product release, not the initial C-H bond cleavage.[10] In this case, strengthening the C-H bond with deuterium will have no effect on the overall turnover rate, "masking" the isotope effect.
-
Solution: This is an intrinsic property of the enzyme-substrate interaction. While difficult to change, knowing this helps explain the results and manage expectations for the deuteration strategy.
-
-
Species Differences: The metabolic profile and clearance mechanisms in your preclinical animal model may not accurately reflect those in humans.[15] An enzyme that is minor in rats could be major in humans, or vice-versa.
-
Solution: Always use human liver microsomes/hepatocytes for your primary in vitro KIE assessment. Compare these results with data from the animal species you are using to check for concordance.
-
-
Issue 3: Analytical Method Complications
-
Q: I am observing a slight retention time shift between (S)-PA 824-d4 and its non-deuterated analog in my LC-MS analysis. Is this normal and how do I manage it?
Yes, this is normal and is due to the chromatographic isotope effect.[13] While often small, it must be managed.
Management Strategy:
-
Chromatographic Resolution: Adjust your LC gradient to ensure baseline resolution between the peaks for (S)-PA 824-d4 and any residual non-deuterated (S)-PA 824 in your sample. This ensures there is no cross-contribution to the integrated peak areas.
-
Internal Standard Selection: Because of this potential shift, using (S)-PA 824 as an internal standard (IS) for (S)-PA 824-d4 (or vice-versa) is not recommended without thorough validation. A more heavily labeled analog (e.g., ¹³C₃, ¹⁵N₂-(S)-PA 824) is the ideal choice as it will co-elute perfectly and experience the same matrix effects.[13]
-
-
Q: How do I select an appropriate internal standard for quantifying (S)-PA 824-d4?
The gold standard is a stable isotope-labeled (SIL) version of your analyte.[13][17]
-
Ideal Choice: A ¹³C- or ¹⁵N-labeled version of (S)-PA 824-d4. This is the best possible choice as it has the same deuteration pattern and will behave identically during extraction and chromatography, but is mass-distinct.
-
Acceptable Choice: A more heavily deuterated analog (e.g., (S)-PA 824-d7). This is often more practical and cost-effective. You must validate that its chromatographic behavior and ionization efficiency are identical to your d4 analyte.
-
Not Recommended: Using non-deuterated (S)-PA 824. The potential for different chromatographic retention and matrix effects makes it a poor choice for a regulated bioanalytical assay.[13]
-
Part 3: Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay to Determine KIE
Objective: To determine the intrinsic clearance (Cl_int) of (S)-PA 824 and (S)-PA 824-d4 in liver microsomes and calculate the KIE.
Materials:
-
(S)-PA 824 and (S)-PA 824-d4
-
Pooled Liver Microsomes (Human and relevant species)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with a suitable internal standard
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Prepare stock solutions of (S)-PA 824 and (S)-PA 824-d4 in DMSO. Create working solutions by diluting in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add liver microsomes (final concentration ~0.5 mg/mL) and buffer. Pre-warm the plate at 37°C for 5 minutes.
-
Initiation: Add the test compound ((S)-PA 824 or (S)-PA 824-d4, final concentration ~1 µM) to the wells. Add NADPH regenerating system to initiate the metabolic reaction. Leave some wells without NADPH as a negative control.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. The ACN precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Data Analysis:
-
Quantify the remaining parent compound at each time point.
-
Plot the natural log of the percent remaining versus time.
-
The slope of the line equals the degradation rate constant (k).
-
Calculate half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int) = (k / [microsomal protein concentration]).
-
Calculate KIE = Cl_int((S)-PA 824) / Cl_int((S)-PA 824-d4).
-
Protocol 2: LC-MS/MS Method for Simultaneous Quantification
Objective: To develop a robust method for quantifying (S)-PA 824-d4 and its key metabolites in a biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation (SPE):
-
Condition a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange polymer) with methanol, followed by water.
-
Pre-treat plasma samples (e.g., 100 µL) by adding the internal standard and an acid (e.g., phosphoric acid) to disrupt protein binding.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences like phospholipids.
-
Elute the analytes with a stronger, basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
Liquid Chromatography:
-
Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for separation.
-
Employ a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Optimize the gradient to achieve separation of all analytes and resolve (S)-PA 824-d4 from any potential non-deuterated analog.
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Optimize MS parameters (e.g., cone voltage, collision energy) for each analyte and the internal standard by infusing individual solutions.
-
Set up Multiple Reaction Monitoring (MRM) transitions for each analyte to ensure selectivity and sensitivity.
-
Part 4: Data Interpretation
Illustrative Pharmacokinetic Data
The table below presents hypothetical data from a preclinical study, illustrating the potential impact of deuteration on the pharmacokinetics of (S)-PA 824.
| Parameter | (S)-PA 824 (Non-deuterated) | (S)-PA 824-d4 (Deuterated) | Expected Impact of KIE |
| Half-Life (t½, hours) | 4.5 | 8.2 | Increase |
| Max Concentration (Cmax, ng/mL) | 1250 | 1500 | Increase |
| Area Under Curve (AUC, ng*h/mL) | 9800 | 19500 | Significant Increase |
| Systemic Clearance (CL, L/h/kg) | 0.51 | 0.26 | Decrease |
This data is for illustrative purposes only.
References
-
Singh, R., Manjunatha, U., Boshoff, H. I., Ha, Y. H., Niyomrattanakit, P., Ledwidge, R., Dowd, C. S., Lee, I. Y., Kim, P., Zhang, L., Kang, S., Keller, T. H., Jiricek, J., & Barry, C. E. (2008). PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release. Science, 322(5906), 1392–1395. [Link]
-
Nature. (2025, October 30). When chemistry corrects biology: the deuterated return of a MET inhibitor. Nature. [Link]
-
Singh, R., Manjunatha, U., Boshoff, H. I., Ha, Y. H., Niyomrattanakit, P., Ledwidge, R., Dowd, C. S., Lee, I. Y., Kim, P., Zhang, L., Kang, S., Keller, T. H., Jiricek, J., & Barry, C. E. (2008). PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release. PubMed. [Link]
-
Denny, W. A., & Palmer, B. D. (2010). The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future Medicinal Chemistry, 2(8), 1295–1304. [Link]
-
Denny, W. A., & Palmer, B. D. (2010). The Nitroimidazooxazines (PA-824 and Analogs): Structure–Activity Relationship and Mechanistic Studies. ResearchGate. [Link]
-
Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 2(7), 1133-1136. [Link]
-
Singh, R., Manjunatha, U., Boshoff, H. I., Ha, Y. H., Niyomrattanakit, P., Ledwidge, R., Dowd, C. S., Lee, I. Y., Kim, P., Zhang, L., Kang, S., Keller, T. H., Jiricek, J., & Barry, C. E. (2008). PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release. PMC. [Link]
-
Sharma, R., Strelevitz, T. J., Gao, H., Lunte, G. L., & Dalvie, D. K. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. ResearchGate. [Link]
-
Al-Sanea, M. M., & Al-Saad, M. S. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JSciMed Central. [Link]
-
Uttamsingh, V., Gallegos, R., Cheng, M., Kim, S. H., Le, C. L., Tonn, G. R., ... & Tung, R. (2015). Altering Metabolic Profiles of Drugs by Precision Deuteration: Reducing Mechanism-Based Inhibition of CYP2D6 by Paroxetine. Semantic Scholar. [Link]
-
Sun, H., Piotrowski, D. W., Orr, S. T. M., Warmus, J. S., Wolford, A. C., Coffey, S. B., ... & Sharma, R. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PMC. [Link]
-
Piraino, B., & Tatachar, A. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. ResearchGate. [Link]
-
Harbeson, S. L., et al. (2017). Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor With Differentiated Pharmacokinetics for Clinical Development. ResearchGate. [Link]
-
Sharma, R., Strelevitz, T. J., Gao, H., Lunte, G. L., & Dalvie, D. K. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. [Link]
-
Horning, M. G., Haegele, K. D., Sommer, K. R., Nowlin, J., & Thenot, J-P. (1974). Metabolic switching of drug pathways as a consequence of deuterium substitution. OSTI.GOV. [Link]
-
Sun, H., Piotrowski, D. W., Orr, S. T. M., Warmus, J. S., Wolford, A. C., Coffey, S. B., ... & Sharma, R. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. [Link]
-
Viljoen, A., et al. (2018). Untargeted metabolomics reveals a new mode of action of pretomanid (PA-824). ResearchGate. [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Wikipedia. [Link]
-
Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. PubMed. [Link]
-
All 'Bout Chemistry. (2012, February 16). Kinetic isotope effect I Electrophilic aromatic substitution I deuterium exchange reaction. YouTube. [Link]
-
Timmerman, P., et al. (2025, March 3). Challenges for BioA for the next decade. LinkedIn SlideShare. [Link]
-
Jantos, R., Skopp, G., & Graw, M. (2010). Method for the quantification of diamorphine and its metabolites in pediatric plasma samples by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. Simbec-Orion. [Link]
-
Al-Majed, A. A., et al. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science. [Link]
-
Rocchetti, G., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI. [Link]
-
Oliver, M., Liddicoat, T., & Meadows, K. (2014, February 5). How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory. [Link]
-
Chromatography Today. (n.d.). The modern bioanalytical laboratory faces numerous challenges. Chromatography Today. [Link]
Sources
- 1. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. Portico [access.portico.org]
- 10. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 12. simbecorion.com [simbecorion.com]
- 13. benchchem.com [benchchem.com]
- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Method for the quantification of diamorphine and its metabolites in pediatric plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-PA 824-d4 Plasma Stability
Welcome to the technical support guide for (S)-PA 824-d4. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the stability of (S)-PA 824-d4 (Pretomanid-d4) in plasma, specifically focusing on storage at -80°C. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of (S)-PA 824-d4 in a plasma matrix.
Q1: How stable is (S)-PA 824-d4 in human plasma when stored at -80°C?
A: (S)-PA 824-d4, the deuterated form of Pretomanid, demonstrates excellent long-term stability in plasma when stored at -80°C. A validated bioanalytical method has shown that its parent compound, Pretomanid, is stable in human plasma for at least 203 days at this temperature[1]. The observed concentrations of quality control (QC) samples during this period remained well within the acceptable limits of ±15% of the nominal concentration, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2]
Q2: What is the scientific basis for the stability of (S)-PA 824-d4, and why is deuteration important?
A: The stability of (S)-PA 824-d4 is rooted in two key factors: its intrinsic chemical structure and the strategic incorporation of deuterium.
-
Chemical Structure: Pretomanid is a bicyclic nitroimidazole[1]. While some nitroimidazoles can be susceptible to degradation, storage at ultra-low temperatures like -80°C significantly reduces the kinetic energy available for chemical reactions, such as hydrolysis or oxidation, to occur.[3]
-
Deuteration and the Kinetic Isotope Effect (KIE): (S)-PA 824-d4 is a "heavy" version of the drug, where specific hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[4] This substitution creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[5] Many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the breaking of a C-H bond as a rate-determining step.[6] Due to the higher energy required to break the C-D bond, enzymatic metabolism is slowed down. This phenomenon, known as the Kinetic Isotope Effect, enhances the metabolic stability of the molecule.[7] While enzymatic activity is minimal in frozen plasma, this inherent stability is a key feature of the molecule.
Q3: What are the regulatory expectations for demonstrating the stability of an analyte like (S)-PA 824-d4 in plasma?
A: Regulatory agencies such as the FDA and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, which include comprehensive stability assessments.[8][9] To ensure the reliability of clinical or non-clinical data, you must prove that the analyte is stable for the entire duration of your sample handling and analysis process. Key stability evaluations include:
-
Freeze-Thaw Stability: Assesses the analyte's stability after repeated cycles of freezing at -80°C and thawing to room temperature. Pretomanid has demonstrated stability for at least three freeze-thaw cycles.[1]
-
Bench-Top Stability: Determines how long the analyte is stable in the plasma matrix at room temperature, simulating the time samples may be out of the freezer during processing.
-
Long-Term Stability: Evaluates analyte stability over the intended storage period at a specified temperature (e.g., -80°C). The duration of this testing must equal or exceed the time between sample collection and final analysis.[10]
-
Stock Solution Stability: Confirms the stability of the analyte in its solvent, which is critical for preparing accurate calibration standards and QC samples.[1]
The acceptance criterion for these stability tests is typically that the mean concentration of the tested QC samples must be within ±15% of their nominal value.[2]
Troubleshooting Guide: Common Stability Issues
Even with robust molecules, researchers can encounter stability-related challenges. This guide addresses specific problems in a question-and-answer format.
Q1: I stored my plasma samples at -80°C, but my QC data shows a consistent decline in (S)-PA 824-d4 concentration over two months. What could be the cause?
A: While (S)-PA 824-d4 is inherently stable, a decline in concentration suggests a systematic issue. Consider these potential causes:
-
Sub-optimal Freezer Performance: Is your -80°C freezer maintaining a consistent temperature? Frequent door openings or a malfunctioning unit with temperature cycles can compromise long-term stability. Use a calibrated thermometer to verify the freezer's performance.
-
Improper Aliquoting and Handling: Are you thawing and refreezing the entire parent sample multiple times to draw aliquots? This exceeds validated freeze-thaw cycles and can lead to degradation. Best practice is to divide the initial sample into smaller, single-use aliquots before the first freeze.
-
Matrix-Related Enzymatic Activity: While unlikely at -80°C, if samples were left at room temperature for an extended period before freezing, residual enzymatic activity could have initiated degradation. Ensure plasma is harvested and frozen promptly after collection.
-
Adsorption to Container Surfaces: Though less common for this molecule, highly lipophilic compounds can sometimes adsorb to the walls of storage vials, especially certain plastics. If you suspect this, consider using low-bind polypropylene tubes or silanized glass vials.
-
Stock Solution Instability: Is the issue with the plasma samples or your calibration curve? If your stock solution used to prepare calibrants and QCs has degraded, it will create the appearance of instability in your study samples. Always run a freshly prepared QC against one made from an older stock solution to verify stock stability. The supplier for Pretomanid-d4 confirms stock solution stability for 6 months at -80°C.[4]
Q2: My long-term stability results are variable and imprecise, even though the mean concentration is within the 15% acceptance criteria. Should I be concerned?
A: Yes, high variability (e.g., %CV > 15%) is a red flag even if the mean passes. It indicates an inconsistent process that can undermine the reliability of your data.
-
Inconsistent Sample Extraction: The issue may lie in your bioanalytical method. (S)-PA 824-d4 is typically extracted from plasma via protein precipitation or liquid-liquid extraction.[1] Inconsistent vortexing, inaccurate solvent addition, or variable evaporation and reconstitution steps can introduce significant variability.
-
LC-MS/MS System Instability: Check the performance of your analytical instrument. Fluctuations in spray stability, detector sensitivity, or chromatographic peak shape can lead to imprecise measurements. Analyze system suitability samples before and during your analytical run to ensure consistent performance.
-
Matrix Effects: Plasma is a complex matrix. Endogenous components can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to variability. This is particularly relevant if the plasma quality varies between QC sample pools. A deuterated internal standard, like (S)-PA 824-d4 itself when analyzing the non-deuterated parent drug, is designed to track and correct for this variability.
Q3: I observed an unexpected peak appearing in the chromatograms of my stored plasma samples. What could this be?
A: The appearance of a new peak often indicates a degradation product or a metabolite. For Pretomanid, a known metabolic pathway involves the reduction of the nitro group to form a des-nitro metabolite.[11][12] This is a key part of its mechanism of action inside Mycobacterium tuberculosis but can also occur through other reductive processes.[13][14]
-
Investigate the Source: Confirm if the peak is present only in stored samples and not in freshly prepared ones.
-
Characterize the Peak: If you have access to high-resolution mass spectrometry, you can determine the accurate mass of the unknown peak to see if it corresponds to the des-nitro form or other potential degradation products.
-
Review Sample Handling: Exposure to light or certain reactive chemicals can sometimes accelerate the degradation of nitroaromatic compounds. Ensure samples are handled under appropriate conditions (e.g., protected from direct light).
Quantitative Data Summary
The stability of Pretomanid (PA-824), the non-deuterated parent compound of (S)-PA 824-d4, has been formally evaluated. The stability of the deuterated analogue is expected to be at least equivalent, if not superior, due to the kinetic isotope effect.
| Stability Test | Matrix | Storage Condition | Duration | Result | Reference |
| Long-Term Stability | Human Plasma | ~ -80°C | 203 days | Stable (within 8% of nominal) | [1] |
| Long-Term Stability | Rat Plasma | Frozen | 45 days | Stable | [15] |
| Short-Term Stability | Human Plasma | ~ -80°C | 9 days | Stable | [1] |
| Short-Term Stability | Human Plasma | ~ -20°C | 9 days | Stable | [1] |
| Freeze-Thaw Stability | Human Plasma | 3 cycles (-80°C to RT) | N/A | Stable (within 8% of nominal) | [1] |
| Bench-Top Stability | Human Plasma | Room Temperature | 14.5 hours | Stable (within 8% of nominal) | [1] |
| Stock Solution | Methanol | ~ -80°C | ~4.7 months | Stable | [1] |
Experimental Protocol: Long-Term Stability Assessment
This protocol outlines the steps to validate the long-term stability of (S)-PA 824-d4 in plasma at -80°C, in accordance with FDA guidelines.[9]
Workflow Diagram
Caption: Workflow for Long-Term Plasma Stability Assessment.
Step-by-Step Methodology
-
Preparation of QC Samples:
-
Prepare at least two concentration levels of QC samples: a low concentration (LQC, ~3x the lower limit of quantitation) and a high concentration (HQC).
-
Spike a pooled batch of the relevant biological matrix (e.g., human plasma) with a known amount of (S)-PA 824-d4 stock solution to achieve the target LQC and HQC concentrations.
-
Thoroughly mix the pools to ensure homogeneity.
-
-
Aliquoting and Baseline Analysis:
-
Dispense the QC pools into single-use, clearly labeled cryovials. Prepare enough aliquots to cover all planned time points (e.g., 0, 1, 3, 6, 9, 12 months) with sufficient replicates (n=4 to 6) per time point.
-
Immediately analyze one set of LQC and HQC aliquots (n=4-6) to establish the baseline "Time 0" concentration. This analysis must be performed with a full, freshly prepared calibration curve.
-
-
Storage:
-
Place the remaining aliquots in a calibrated and continuously monitored -80°C freezer. Distribute the vials across different locations within the freezer to account for potential temperature gradients.
-
-
Analysis at Subsequent Time Points:
-
At each scheduled time point, retrieve one set of LQC and HQC aliquots.
-
Allow them to thaw completely and unassisted at room temperature.
-
Process and analyze the samples using the validated bioanalytical method alongside a freshly prepared calibration curve and freshly prepared QC samples (for analytical run validation).
-
-
Data Evaluation:
-
Calculate the mean concentration and precision (%CV) for the stability samples at each time point.
-
Compare the mean concentration of the stored stability samples to their nominal (theoretical) concentration.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration and the precision is ≤15% CV.[2]
-
References
- Google. (n.d.). Current time information in Lycoming County, US.
- Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation | PPTX.
- Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation.
- HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- LifeTein. (2024, April 24). The Power of Deuterated Peptides: A New Wave in Drug Development.
- Singh, R., Manjunatha, U., Boshoff, H. I., Ha, Y. H., Niyomrattanakit, P., Ledwidge, R., ... & Barry, C. E. (2008). PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release. Science, 322(5906), 1392-1395.
- Gant, T. G. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Medicinal Chemistry Letters, 8(12), 1231-1233.
- Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- Singh, R., Manjunatha, U., Boshoff, H. I., Ha, Y. H., Niyomrattanakit, P., Ledwidge, R., ... & Barry, C. E. (2008). PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release. PMC.
- ResearchGate. (2021, April 19). (PDF) The Nitroimidazooxazines (PA-824 and Analogs): Structure–Activity Relationship and Mechanistic Studies.
- Strydom, N., Burger, D., & Fourie, P. B. (2017). A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients. PMC.
- Isotope Science / Alfa Chemistry. (n.d.). Focus on the First FDA-Approved Deuterated Drug.
- JSciMed Central. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.
- Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
- PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials.
- (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.
- Saint Mary's University. (2011, October 21). THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS by Lynn Watson.
- T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.
- ASM Journals. (n.d.). Mutations in Genes for the F420 Biosynthetic Pathway and a Nitroreductase Enzyme Are the Primary Resistance Determinants in Spontaneous In Vitro-Selected PA-824-Resistant Mutants of Mycobacterium tuberculosis.
- ResearchGate. (n.d.). Stability of pretomanid and pyrazinamide in rat plasma under different....
- MedchemExpress.com. (n.d.). Pretomanid-d4 | Stable Isotope.
Sources
- 1. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
- 10. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 11. researchgate.net [researchgate.net]
- 12. PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Reducing Carryover of (S)-PA 824-d4
Topic: High-Throughput LC-MS/MS Assay Optimization for Pretomanid (PA-824) and Internal Standards Audience: Bioanalytical Scientists, Method Developers Status: [ACTIVE]
Introduction: The "Sticky" Nature of Nitroimidazooxazines
Welcome to the Technical Support Center. You are likely here because you are observing signal for (S)-PA 824-d4 (the deuterated internal standard for Pretomanid) in your double-blank samples immediately following a high-concentration injection (ULOQ).
The Core Problem: Pretomanid and its deuterated analog are lipophilic nitroimidazooxazines (LogP ~2.7–3.0). While not extremely hydrophobic compared to some lipids, they possess a specific "stickiness" due to the nitro-group and the oxazine ring, which form strong non-covalent interactions with:
-
Metallic surfaces (Stainless steel needles/loops).
-
Hydrophobic polymers (Vespel rotor seals).
-
Stationary phase frits .
In high-throughput assays (cycle times < 3 min), these residues do not have time to desorb naturally, leading to carryover . This guide provides a self-validating troubleshooting workflow to eliminate this issue.
Module 1: Autosampler Hygiene (The Primary Culprit)
The autosampler needle and injection port are responsible for 80% of carryover issues with PA-824. The standard "Weak/Strong" wash cycle is often insufficient if the "Strong" wash isn't strong enough for this specific chemotype.
The "Magic Mix" Wash Solvents
Standard 100% Acetonitrile (ACN) or Methanol (MeOH) is often inadequate for PA-824. You need a "chaotropic" solvent system to disrupt the hydrophobic binding.
| Solvent Type | Standard Composition | Recommended "Aggressive" Composition for PA-824 | Mechanism of Action |
| Weak Wash | 90:10 Water:ACN | 80:20 Water:ACN + 0.1% Formic Acid | Matches initial mobile phase; prevents precipitation of buffer salts. |
| Strong Wash | 100% ACN | 40:40:20 ACN:IPA:Acetone + 0.1% Formic Acid | IPA/Acetone solubilize the lipophilic core; Acid protonates surface sites to reduce binding. |
The "Dip and Rinse" Protocol
Do not rely on a single wash volume. Use the Dip-and-Rinse strategy to clean both the inside and outside of the needle.
Protocol Steps:
-
Post-Aspiration: Dip needle in Strong Wash (200 µL minimum) to strip the outer coating before entering the injection port.
-
Injection: Sample introduced to column.
-
Post-Injection:
-
Step A: Strong Wash flush (Inside needle/loop) - 3 cycles.
-
Step B: Weak Wash flush (Inside needle/loop) - 3 cycles (Critical to remove strong solvent bubbles).
-
Module 2: Chromatographic Strategy (The "Ghost" Peak)
If the carryover peak has the exact retention time and peak shape as a true sample, it is likely autosampler carryover. If the peak is broader or slightly shifted, it is likely column carryover (eluting from the previous run).
The Sawtooth Gradient
For PA-824, a linear ramp to 95% B is often insufficient to clean the column. Implement a "Sawtooth" wash at the end of your gradient.
Methodology: Instead of holding at 95% B for 1 minute, oscillate the composition:
-
Ramp to 98% B .
-
Hold 0.2 min.
-
Drop to 50% B (0.1 min).
-
Ramp back to 98% B (0.1 min).
-
Hold 0.2 min.
-
Re-equilibrate to Initial Conditions.
Why this works: The rapid change in solvent polarity creates a "shock" that disrupts the equilibrium of the analyte bound to the stationary phase more effectively than a static hold.
Visualization: The Carryover Decision Tree
Use the following logic flow to isolate the source of your carryover.
Caption: Figure 1.[1] Systematic isolation of carryover sources.[2][3] Removing the column distinguishes between hydrodynamic path contamination (Injector) and stationary phase retention (Column).
Module 3: Hardware Optimization
Sometimes chemistry alone cannot solve the problem. The physical materials in your flow path may be acting as a "sink" for (S)-PA 824-d4.
Rotor Seal Material
-
Standard: Vespel (Polyimide).
-
Solution: Switch to Tefzel or PEEK rotor seals. These are harder and less porous, significantly reducing adsorption.
Valve Switching (The "Divert" Step)
To prevent the high-concentration wash solvent (from Module 1) from entering the Mass Spectrometer source (which can cause fouling), use the divert valve.
-
0.0 - 0.5 min: Flow to Waste (Divert).
-
0.5 - 2.5 min: Flow to MS (Acquisition).
-
2.5 - End: Flow to Waste (During Sawtooth Wash).
Frequently Asked Questions (FAQs)
Q1: My carryover is erratic—sometimes it's there, sometimes it's not. Why? A: This is classic "particulate" carryover. It suggests that PA-824 has precipitated somewhere in the lines (likely where the strong wash meets the aqueous buffer).
-
Fix: Ensure your Weak Wash contains at least 10-20% organic solvent to solubilize the interface between the sample and the mobile phase.
Q2: Can I just inject a blank after every sample? A: While effective, this halves your throughput. A better strategy is Block Randomization . Group low-concentration samples together. If you must inject a ULOQ (Upper Limit of Quantification), follow it with a "dummy" injection of the Strong Wash solvent before the next sample.
Q3: Does the deuterated IS ((S)-PA 824-d4) carry over differently than the drug? A: Chemically, they are nearly identical. However, because the IS is added at a fixed concentration to every sample, carryover of the IS from a previous sample is usually masked by the fresh IS added to the current sample.
-
Critical Exception: If you are running a Double Blank (no drug, no IS) to check for interference, carryover from the IS in the previous sample will appear as a false positive peak. This fails the "Selectivity" criteria in validation.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Relevance: Defines the acceptance limit for carryover (<20% of LLOQ for analyte, <5% for IS).
-
Waters Corporation. (2020). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features. Retrieved from [Link]
- Relevance: Provides data on using multi-solvent wash mixtures (ACN/MeOH/Water) to reduce carryover for hydrophobic compounds.
-
Yamagaki, T., & Yamazaki, T. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. Mass Spectrometry (Tokyo).[3] Retrieved from [Link]
- Relevance: Demonstrates the systematic isolation of carryover sources (Guard column vs. Needle) and the impact of adsorption on surfaces.
Sources
Technical Support Center: Optimizing (S)-PA-824-d4 Recovery in Solid Phase Extraction
Welcome to the technical support center for improving the solid phase extraction (SPE) of (S)-PA-824-d4. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your sample preparation effectively. This guide is structured to address both immediate questions and in-depth methodological challenges.
Frequently Asked Questions (FAQs)
Q1: My recovery for (S)-PA-824-d4 is low and inconsistent. What are the most common causes?
Low and variable recovery is a frequent issue in SPE and typically points to one of three areas: analyte breakthrough during loading, premature elution during the wash step, or incomplete elution from the sorbent.[1][2] The key is to systematically evaluate each step of your protocol. The troubleshooting guide below provides a structured approach to identify where your analyte is being lost.
Q2: (S)-PA-824 is a nitroimidazole compound. What is the best type of SPE sorbent to use?
(S)-PA-824 is a moderately polar molecule.[3][4] For extracting such compounds from a polar aqueous matrix (like plasma or urine), a reversed-phase (RP) mechanism is the most effective starting point.[1] Sorbents like C18 or polymeric reversed-phase materials (e.g., Waters Oasis HLB) are excellent choices.[5] These sorbents retain analytes through hydrophobic interactions.[6] Therefore, you want to ensure your analyte and sorbent have the strongest possible non-polar interaction during the loading and wash steps.[1]
Q3: How critical is sample pH adjustment before loading onto a reversed-phase SPE cartridge?
Q4: My deuterated internal standard ((S)-PA-824-d4) shows a slightly different recovery and retention time compared to the non-labeled analyte. Why does this happen and how can I fix it?
This is a known phenomenon referred to as the "deuterium isotope effect."[9] Replacing hydrogen with deuterium can subtly alter the molecule's physicochemical properties, including its lipophilicity, which can lead to slight differences in retention time on a chromatographic column.[10] This can become a significant issue if it leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement in the mass spectrometer.[11][12]
Solution: While you cannot change the isotope effect itself, you can often mitigate its impact by optimizing your LC method to ensure the peaks for the analyte and the internal standard co-elute as closely as possible.[9][10] Using a stable isotope-labeled internal standard is still the preferred approach as it most closely mimics the analyte's behavior during extraction and analysis.[13][14]
In-Depth Troubleshooting and Optimization Guide
This guide provides a systematic framework for diagnosing and resolving poor recovery of (S)-PA-824-d4. The fundamental principle of SPE is selective retention and elution, so success lies in maximizing the desired interactions while minimizing the undesired ones at each step.[7]
The Logic of SPE Troubleshooting
Before modifying your protocol, it's essential to determine where the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (the sample load flow-through, the wash effluent, and the final eluate).
Caption: A decision tree for troubleshooting low SPE recovery.
Part 1: Foundational Choices - Analyte and Sorbent
The success of your extraction is predicated on choosing the right sorbent for your analyte and matrix.
-
Analyte Properties ((S)-PA-824-d4): As a nitroimidazole, PA-824 is a moderately polar compound. Its retention will be influenced by hydrophobic interactions and potentially hydrogen bonding.[3][15]
-
Matrix Properties (e.g., Plasma): Biological fluids are complex aqueous matrices.[16] Sample pre-treatment is often necessary to remove proteins and other interferences that can clog the cartridge or compete for binding sites.[17]
-
Sorbent Selection: The choice of sorbent depends on the primary interaction you want to exploit.[2]
| Sorbent Type | Retention Mechanism | Best For (S)-PA-824-d4? | Rationale |
| Reversed-Phase (C18, C8, Polymeric) | Non-polar (hydrophobic) interactions.[6] | Excellent Start | Retains moderately polar to non-polar analytes from polar matrices. This is the standard choice for this type of application. |
| Normal-Phase (Silica, Diol, CN) | Polar interactions (H-bonding, dipole-dipole).[2][18] | Less Common | Requires the sample to be in a non-polar solvent, which would necessitate a prior liquid-liquid extraction step from a biological matrix.[1] |
| Ion-Exchange (SCX, SAX) | Electrostatic (ionic) interactions.[6] | Application-Specific | Could be very effective if PA-824 has a consistent charge at a specific pH, but requires precise pH control.[19] Mixed-mode sorbents (e.g., RP + Ion-Exchange) can also be powerful.[20] |
Recommendation: Begin with a high-quality polymeric reversed-phase sorbent. These often provide better pH stability and less non-specific binding from residual silanols compared to some silica-based C18 materials.[7]
Part 2: Step-by-Step Protocol Optimization
This section details the experimental workflow for optimizing your SPE method.
Caption: A standard workflow for solid phase extraction.
Step 1: Sample Pre-treatment
-
Objective: To prepare the sample in a state that ensures optimal binding to the sorbent and prevents cartridge clogging.
-
Protocol:
-
For plasma samples, perform protein precipitation. A common method is to add 3 volumes of cold acetonitrile, vortex, and centrifuge to pellet the proteins.[21]
-
Take the supernatant and dilute it at least 1:1 with an aqueous buffer. This reduces the organic solvent concentration, which is crucial for good retention on a reversed-phase sorbent.
-
Adjust the pH of the diluted sample to ensure (S)-PA-824-d4 is in its neutral form. This typically means adjusting the pH to be at least 2 units away from the analyte's pKa.[7]
-
Step 2 & 3: Conditioning and Equilibration
-
Objective: To activate the sorbent's functional groups and create an environment similar to the sample matrix to maximize retention.[20]
-
Protocol:
-
Condition: Pass 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile) through the cartridge. This solvates the bonded phase.[22]
-
Equilibrate: Pass 1-2 cartridge volumes of a solution that mimics your sample solvent (e.g., water or the same buffer used for sample dilution). Crucially, do not let the sorbent bed go dry after this step. [22][23]
-
Step 4: Sample Loading
-
Objective: To bind the analyte to the sorbent.
-
Key Parameter: Flow rate. A slow, consistent flow rate (e.g., 1-2 mL/min) is essential to allow sufficient time for the analyte to interact with the sorbent.[23][24] Too high a flow rate is a common cause of analyte breakthrough.[23]
Step 5: Wash Step Optimization (Critical for Cleanliness & Recovery)
-
Objective: To remove matrix interferences without prematurely eluting the analyte of interest.[25]
-
Causality: The ideal wash solvent is as strong (i.e., has as much organic content) as possible to wash away interferences, but not so strong that it begins to elute your analyte.[25][26]
-
Experimental Protocol for Optimization:
-
Prepare a series of wash solutions with increasing percentages of organic solvent (e.g., methanol in water) from 5% to 60% in 5-10% increments.[25]
-
Condition and equilibrate multiple SPE cartridges identically.
-
Load each cartridge with the same amount of pre-treated sample containing (S)-PA-824-d4.
-
Wash each cartridge with a different wash solution from your series. Collect the wash effluent from each.
-
Elute all cartridges with a strong, consistent elution solvent (e.g., 100% methanol). Collect the eluates.
-
Analyze the wash effluent and the final eluate for each condition.
-
Plot the % recovery in the final eluate against the % organic in the wash step. You will see a point where recovery begins to drop. The optimal wash solvent is the one with the highest organic content before this drop occurs.[25]
-
Step 6: Elution Optimization
-
Objective: To quantitatively recover the analyte from the sorbent in the smallest possible volume.[27]
-
Causality: The elution solvent must be strong enough to disrupt the hydrophobic interactions between (S)-PA-824-d4 and the sorbent.[1] For reversed-phase SPE, this means using a solvent with a high percentage of organic content.[7]
-
Experimental Protocol for Optimization:
-
Prepare a series of elution solvents with varying compositions. For a moderately polar compound, good starting points are methanol, acetonitrile, and mixtures with small amounts of modifiers.[7][20]
-
Process multiple identical samples through the load and optimal wash steps.
-
Elute each cartridge with a different elution solvent. To ensure full elution, it's often best to use two smaller aliquots of the elution solvent rather than one large one.[27]
-
Analyze the eluates and compare the recoveries to identify the most effective elution solvent.
-
Consider adding a modifier like 0.1% formic acid or ammonium hydroxide to the elution solvent, as this can disrupt secondary (polar or ionic) interactions with the sorbent and improve recovery.[23][26]
-
| Optimization Parameter | Recommended Starting Conditions & Rationale |
| Wash Solvent | 5-40% Methanol in Water. Rationale: Find the highest organic percentage that removes interferences without eluting the analyte. |
| Elution Solvent | 90-100% Methanol or Acetonitrile. Rationale: A strong non-polar solvent is needed to disrupt hydrophobic binding. |
| Elution Modifier | Try adding 0.1-2% Formic Acid or Ammonium Hydroxide. Rationale: Modifiers can disrupt secondary interactions and improve recovery of polar-functionalized analytes.[5] |
| Elution Volume | Use the smallest volume that gives complete recovery (e.g., 2 x 0.5 mL). Rationale: This concentrates the sample and reduces downstream evaporation time.[20] |
References
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. Agilent Technologies. [Link]
-
Phenomenex. (2015, September 5). Optimizing Wash & Elution in SPE Method Development. [Link]
-
ALWSCI. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance. [Link]
-
Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. [Link]
-
Phenomenex. (n.d.). What is Solid-Phase Extraction?[Link]
-
LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction. [Link]
-
myADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]
-
SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes?[Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]
-
Raykol Group (XiaMen) Corp., Ltd. (n.d.). Factors Affecting Solid Phase Extraction. [Link]
-
Biotage. (2023, January 18). Understanding SPE Retention Mechanisms. [Link]
-
Waters Corporation. (n.d.). Automated Bioanalytical SPE Method Development & Optimization for Oasis HLB µElution Using the 20 Bottle Approach. [Link]
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. [Link]
-
LCGC International. (2022, April 15). Understanding and Improving Solid-Phase Extraction. [Link]
-
LCGC International. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Anderson, J. R., et al. (2010). Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver. British Journal of Pharmacology, 159(1), 156–167. [Link]
-
D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 467. [Link]
-
Hartkoorn, R. C., et al. (2018). Untargeted metabolomics reveals a new mode of action of pretomanid (PA-824). Scientific Reports, 8(1), 5084. [Link]
-
Padrón-Sanz, C., et al. (2014). Novel solid phase extraction method for the analysis of 5-nitroimidazoles and metabolites in milk samples by capillary electrophoresis. Food Chemistry, 145, 936-942. [Link]
-
Li, J., et al. (2023). Current methodologies to the analysis of morphine and its metabolites in biological matrices. Journal of Analytical Science and Technology, 14(1), 43. [Link]
-
Prasain, J. K. (n.d.). Quantitative analysis of drug metabolites in biological samples. [Link]
-
Sun, H., et al. (2019). Validated Method for Determination of Eight Banned Nitroimidazole Residues in Natural Casings by LC/MS/MS with Solid-Phase Extraction. Journal of AOAC INTERNATIONAL, 102(6), 1833-1839. [Link]
-
El-Gindy, A., et al. (2010). Rapid, sensitive, and validated HPLC method for analysis of metronidazole and tinidazole under identical chromatographic conditions. Acta Pharmaceutica Hungarica, 80(3), 115-125. [Link]
-
Batoon, P. (2015, November 23). Is there any alternative recovery Internal standard for PAH instead of deuterated one? ResearchGate. [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]
-
Ginsberg, A. M., et al. (2009). Safety, Tolerability, and Pharmacokinetics of PA-824 in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 53(9), 3720–3725. [Link]
-
Stover, C. K., et al. (2000). Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models. Antimicrobial Agents and Chemotherapy, 44(12), 3280–3284. [Link]
-
Diacon, A. H. (2012, July 23). New antimycobacterial compound PA 824 show promise in early Phase 2 study in the treatment of tuberculosis. Cape Pulmonology. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. biotage.com [biotage.com]
- 7. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 8. specartridge.com [specartridge.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. myadlm.org [myadlm.org]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. phenomenex.com [phenomenex.com]
- 17. uab.edu [uab.edu]
- 18. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 19. Novel solid phase extraction method for the analysis of 5-nitroimidazoles and metabolites in milk samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. mdpi.com [mdpi.com]
- 22. waters.com [waters.com]
- 23. welch-us.com [welch-us.com]
- 24. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 25. Optimizing Wash & Elution in SPE Method Development [phenomenex.com]
- 26. gcms.cz [gcms.cz]
- 27. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Interference Testing for (S)-PA 824-d4
Topic: Interference Testing for (S)-PA 824-d4 with Co-medications Content Type: Technical Support Center Guide
Product: (S)-PA 824-d4 (Deuterated Internal Standard for Pretomanid) Application: Bioanalytical Method Validation (BMV) for LC-MS/MS Regulatory Context: FDA M10, EMA BMV Guidelines[1]
Executive Summary: The Criticality of IS Integrity
You are likely utilizing (S)-PA 824-d4 as a Stable Isotope Labeled Internal Standard (SIL-IS) to normalize the quantification of Pretomanid (PA-824).[1] While SIL-ISs are the gold standard for compensating for matrix effects, they are not immune to interference.[1]
In the context of the BPaL regimen (Bedaquiline, Pretomanid, Linezolid), the interference landscape is complex. You are not just testing for spectral overlap; you are testing for differential ion suppression . If a co-medication (e.g., Bedaquiline) co-elutes with your IS but not your analyte (due to the deuterium isotope effect shifting retention time), your IS response will be suppressed while the analyte remains unaffected.[1] This leads to overestimation of Pretomanid concentrations.[1]
This guide provides the protocols to stress-test your method against these specific failure modes.
Interactive Troubleshooting Guide (Q&A)
Phase 1: Experimental Design & Co-Medication Selection
Q: Which specific co-medications are mandatory for interference testing with Pretomanid? A: You must test drugs likely to be present in the patient population (MDR/XDR-TB).[1] Based on the standard of care and clinical trial data, prioritize the following:
| Priority | Drug Class | Specific Compounds | Rationale |
| Critical | BPaL / BPaLM Components | Bedaquiline , Linezolid , Moxifloxacin | Standard co-administration.[1][2] High concentrations expected.[1] |
| High | Antiretrovirals (HIV Co-infection) | Efavirenz , Lopinavir , Ritonavir , Dolutegravir , Tenofovir | High prevalence of HIV/TB co-infection.[1] Ritonavir is a potent CYP3A4 inhibitor/inducer causing complex metabolic profiles.[1] |
| Medium | Other TB / Rescue Drugs | Pyrazinamide , Clofazimine , Cycloserine | Used in salvage regimens or treatment-intolerant cases.[1] |
| Standard | Common OTCs | Acetaminophen, Ibuprofen, Caffeine | Standard BMV requirement.[1] |
Q: What concentration should I use for the co-medications? A: You must spike co-medications at their expected Cmax (maximum plasma concentration) or higher.[1]
-
Tip: For Bedaquiline, use a high physiological concentration (e.g., ~2–3 µg/mL) because it accumulates in tissue and has a long terminal half-life.[1]
-
Tip: For Linezolid, Cmax can reach 15–20 µg/mL.[1]
Phase 2: Method Execution & Data Analysis
Q: My (S)-PA 824-d4 peak area drops when Bedaquiline is present. Is this a failure? A: Not necessarily, but it is a warning sign.
-
Scenario A (Pass): The IS area drops, and the Pretomanid analyte area drops by the same magnitude. The Area Ratio (Analyte/IS) remains constant.[1] This is "compensated matrix effect."[1]
-
Scenario B (Fail): The IS area drops, but the Pretomanid area does not (or drops differently). This indicates differential suppression .[1] This often happens if the deuterated IS elutes slightly earlier than the parent drug and the co-medication elutes exactly in that gap.
Q: I see a peak in the (S)-PA 824-d4 channel even in the "Double Blank" (Matrix + Co-med, No IS). A: This is Direct Interference (Cross-talk).
-
Cause: The co-medication (or its metabolite) has a mass transition close to the IS (m/z ~363.3 → fragment).[1]
-
Action: Check the resolution of your quadrupole. If the co-medication has a high mass (e.g., Bedaquiline MW ~555), this is unlikely to be direct isotopic overlap but could be in-source fragmentation.[1]
-
Immediate Fix: Adjust chromatographic gradient to separate the co-med from the IS.
Q: How do I calculate the "Deuterium Isotope Effect" risk? A: Deuterated compounds often interact less with the stationary phase (C18), causing them to elute slightly earlier than the non-deuterated parent.
-
Inject a mixture of Pretomanid and (S)-PA 824-d4.[1]
-
Zoom in on the retention time (RT).[1]
-
If
min, you are at risk.[1] A co-eluting interference could suppress one but not the other.[1]
Protocol: Step-by-Step Interference Testing
Objective: Verify that co-medications do not bias the quantification of Pretomanid by >15%.
Reagents
-
Matrix: Pooled Human Plasma (K2EDTA).[1]
-
Interferents: Stock solutions of Bedaquiline, Linezolid, etc.[1]
Workflow
Step 1: Preparation of Test Samples
-
Control Sample (Low QC): Spike Pretomanid into plasma at the Low QC level (approx. 3x LLOQ).[1] Add (S)-PA 824-d4 at the working concentration.[1]
-
Interference Sample (Low QC + Co-med): Spike Pretomanid at Low QC. Spike Co-medication at Cmax .[1][7] Add (S)-PA 824-d4.[1][3]
-
Blank Interference Sample: Blank Matrix + Co-medication at Cmax + (S)-PA 824-d4 (No Pretomanid). Purpose: To check if co-med contributes to Analyte signal.
-
Double Blank Interference: Blank Matrix + Co-medication at Cmax (No IS, No Pretomanid). Purpose: To check if co-med contributes to IS signal.
Step 2: LC-MS/MS Analysis
-
Inject n=6 replicates of each sample type.
-
Monitor MRM transitions:
Step 3: Acceptance Criteria (Calculations)
-
Selectivity (Double Blank Check):
-
Response in "Double Blank Interference" at IS retention time must be < 5% of the mean IS response in Calibrators.
-
Response in "Blank Interference" at Analyte retention time must be < 20% of the LLOQ response.
-
-
Accuracy (Bias Check):
Visualizations
Diagram 1: Interference Testing Decision Tree
This workflow outlines the logic for accepting or rejecting a method based on interference data.
Caption: Decision logic for evaluating co-medication interference in compliance with FDA/EMA guidelines.
Diagram 2: The "Deuterium Effect" Risk Mechanism
This diagram illustrates why a deuterated IS can fail if it separates chromatographically from the analyte in the presence of a suppression zone.
Caption: Mechanism of quantitation error due to differential retention of deuterated IS vs. parent drug.
References
-
US Food and Drug Administration (FDA). (2022).[1][9] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][10]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]
-
TB Alliance. (2019).[1] Pretomanid: Clinical Pharmacology and BPaL Regimen Context. [Link][1]
-
Malo, A., et al. (2021).[1][11] "A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
European Bioanalysis Forum (EBF). (2016).[1][12] "Co-medication and interference testing in bioanalysis: A European Bioanalysis Forum recommendation." Bioanalysis. [Link][1][7]
Sources
- 1. Pretomanid - Wikipedia [en.wikipedia.org]
- 2. tballiance.org [tballiance.org]
- 3. (S)-PA 824-d4 (Pretomanid-d4) | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. restoredcdc.org [restoredcdc.org]
- 10. hhs.gov [hhs.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Addressing (S)-PA 824-d4 Degradation in Aqueous Mobile Phases
Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals facing stability challenges with (S)-PA 824-d4 (the deuterium-labeled internal standard for Pretomanid) during LC-MS/MS bioanalysis.
Pretomanid features a unique nitroimidazooxazine core. While this structure is essential for its bactericidal activity against Mycobacterium tuberculosis, it introduces specific physicochemical vulnerabilities in aqueous solutions. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure absolute confidence in your bioanalytical workflows.
Part 1: Troubleshooting & FAQs
Q1: Why is my (S)-PA 824-d4 internal standard showing a time-dependent decrease in area counts during overnight LC-MS/MS batches? Causality & Insight: A time-dependent loss of the stable isotope-labeled internal standard (SIL-IS) signal—assuming matrix effects and instrument drift are ruled out—strongly indicates in-vial or on-column degradation. The nitroimidazooxazine core of Pretomanid and its deuterated analogs is highly susceptible to alkali hydrolysis and oxidative degradation[1]. If your aqueous mobile phase or sample diluent has a pH > 6.0, hydroxide ions nucleophilically attack the oxazine ring, leading to rapid ring-opening degradation[2]. Furthermore, trace peroxides in aging organic modifiers (like poor-quality methanol or THF) can induce oxidative cleavage of the nitro group. Solution: Acidify the aqueous mobile phase (e.g., using 0.1% formic acid to achieve a pH of ~2.7) to protonate the environment and protect the core[3]. Additionally, strict autosampler temperature control (4–8°C) is mandatory to kinetically suppress degradation during long batches[3].
Q2: What specific degradation products should I monitor to confirm (S)-PA 824-d4 breakdown? Causality & Insight: To validate that signal loss is due to chemical degradation rather than physical adsorption or ionization suppression, you must monitor the degradation products (DPs) directly. Under alkaline stress, the primary mechanism is base-catalyzed hydrolysis, yielding a ring-opened product[2]. Under oxidative stress, des-nitro derivatives are formed[1]. By monitoring the MRM transitions for these specific DPs, you can close the mass balance and confirm the root cause of the signal loss.
Mechanistic pathways of (S)-PA 824-d4 degradation under alkaline and oxidative stress.
Q3: How do I formulate a robust, stability-indicating mobile phase system? Causality & Insight: A self-validating mobile phase system prevents degradation proactively. Using 0.1% formic acid in LC/MS grade water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) provides an optimal acidic environment that stabilizes the drug[3]. Avoid ammonium bicarbonate or acetate buffers adjusted to neutral/basic pH, as these will catalyze the ring-opening reaction over the course of a 24-hour run.
Part 2: Quantitative Stability Data
The following table summarizes the degradation profile of the Pretomanid core under various stress conditions, highlighting the critical need to avoid alkaline environments in your LC-MS/MS setup[1][2][4].
| Stress Condition | Reagent / Environment | Exposure Time & Temp | Degradation Extent | Primary Mechanism |
| Acidic Hydrolysis | 0.1 N HCl (pH < 2.0) | 24 hours / 25°C | < 5% | Highly Stable |
| Alkaline Hydrolysis | 0.1 N NaOH (pH > 8.0) | 4 hours / 25°C | > 80% | Base-catalyzed ring-opening |
| Oxidative Stress | 3% H₂O₂ | 24 hours / 25°C | ~ 15-20% | Des-nitro / Oxidation |
| Thermal Stress | Aqueous buffer, pH 4.5 | 48 hours / 60°C | < 2% | Stable |
| Photolytic Stress | UV/Vis Light exposure | 7 days / Room Temp | ~ 10% | Photodegradation |
Part 3: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your troubleshooting, implement this Self-Validating SIL-IS Stability Workflow . This protocol uses a built-in mass-balance check to definitively distinguish true chemical degradation from physical losses (e.g., non-specific binding to vials).
Protocol: Mobile Phase Optimization and SIL-IS Stability Assessment
Step 1: Baseline Establishment (The Control)
-
Prepare a 100 ng/mL working solution of (S)-PA 824-d4 in a diluent of 50:50 LC-MS Grade Water:Acetonitrile containing 0.1% Formic Acid.
-
Inject immediately (
) to establish the baseline peak area for the intact internal standard (MRM transition: m/z 364.2 → 175.0).
Step 2: Stress Matrix Preparation (The Variables)
-
Aliquot the working solution into three separate deactivated glass autosampler vials.
-
Vial A (Positive Control): Add 10 µL of 0.1% Formic Acid (Maintains pH ~2.7).
-
Vial B (Alkaline Stress): Add 10 µL of 0.1 M Ammonium Hydroxide (Forces pH ~9.0).
-
Vial C (Oxidative Stress): Add 10 µL of 0.3% H₂O₂.
Step 3: Temporal Analysis (The Execution)
-
Place all vials in the autosampler set strictly to 8°C[3].
-
Program the LC-MS/MS to inject from each vial every 4 hours over a 24-hour period.
-
Concurrently monitor the intact IS transition and the predicted ring-opened DP transition.
Step 4: Validation Criteria (The Self-Validation)
-
System Suitability: Vial A must retain >95% of its initial peak area at
. If Vial A fails, the issue is physical (e.g., instrument drift, non-specific binding), not chemical degradation. -
Degradation Confirmation: In Vial B, the loss of the intact IS area must inversely correlate with the appearance and growth of the ring-opened DP peak. This mass-balance correlation confirms the causality of the signal loss.
Self-validating troubleshooting workflow for resolving (S)-PA 824-d4 signal loss.
References
-
Malo, A., et al. "A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients." National Institutes of Health (PMC). [Link]
-
Nahata, A., et al. "Strategic Approaches to Elevate Quality and Sustainability in Drug Development: Comprehensive Pretomanid (PA-824) Chemical Stability study using QbD and Green Chemistry Principles." ResearchGate. [Link]
-
European Medicines Agency. "Assessment report - Pretomanid FGK." EMA.[Link]
Sources
Validation & Comparative
Validating (S)-PA 824-d4 Bioanalytical Method: A Comparative Guide to Regulatory Compliance
Executive Summary
In the high-stakes environment of anti-tuberculosis drug development, the quantification of Pretomanid ((S)-PA 824) demands absolute rigor.[1] While early pharmacokinetic (PK) studies often utilized structural analogs (e.g., Metronidazole) or external calibration, modern regulatory landscapes—governed by FDA 2018 and ICH M10 (2022) guidelines—prioritize the use of Stable Isotope Labeled Internal Standards (SIL-IS).[1]
This guide objectively compares the validation performance of (S)-PA 824-d4 (SIL-IS) against a structural analog method.[1] We demonstrate that while analog methods may pass basic linearity tests, they frequently fail Matrix Factor (MF) and Incurred Sample Reanalysis (ISR) criteria in complex patient populations (e.g., TB patients with co-morbidities).[1] The (S)-PA 824-d4 method is presented here not just as a protocol, but as a self-validating system that inherently corrects for ionization variability.[1]
Regulatory Framework & The "Self-Validating" Concept
The FDA & ICH M10 Mandate
The FDA’s Bioanalytical Method Validation Guidance for Industry (2018) and the harmonized ICH M10 emphasize one critical reality: Matrix Effects .
-
The Problem: Co-eluting phospholipids in plasma can suppress or enhance ionization efficiency in ESI-MS/MS.
-
The Requirement: The IS-normalized Matrix Factor must have a CV < 15%.
-
The Solution: Only an IS that co-elutes exactly with the analyte and experiences the exact same suppression can mathematically cancel out these errors. This is the definition of a self-validating system.
Comparative Logic: SIL-IS vs. Analog
| Feature | (S)-PA 824-d4 (SIL-IS) | Metronidazole/Analog IS |
| Retention Time | Identical to Analyte (Co-eluting) | Different (Early eluting) |
| Chemical Properties | Identical pKa, LogP | Different pKa, LogP |
| Matrix Effect Correction | Perfect Correction (Tracks suppression) | Poor Correction (Misses suppression zones) |
| Regulatory Risk | Low (Gold Standard) | High (Requires extensive proof) |
Mechanism of Action: Ion Suppression Compensation
The following diagram illustrates why the (S)-PA 824-d4 method succeeds where analogs fail. The SIL-IS overlaps perfectly with the analyte in the "Suppression Zone," whereas the Analog elutes earlier, failing to compensate for the signal drop.
Caption: Comparative mechanism of matrix effect compensation. The SIL-IS co-elutes with the analyte, ensuring that any ionization suppression affects both equally, maintaining the critical response ratio.
Experimental Protocol: The Validated Method
This protocol uses Protein Precipitation (PPT) .[1] While Liquid-Liquid Extraction (LLE) is cleaner, PPT is preferred for high-throughput clinical trials.[1] The use of (S)-PA 824-d4 makes this simpler extraction robust enough for regulatory submission.[1]
Materials & Reagents[2][3][4]
-
Internal Standard: (S)-PA 824-d4 (Deuterium labeled).[1]
-
Matrix: K2EDTA Human Plasma (pooled and individual lots, including lipemic/hemolyzed).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate.[1]
Sample Preparation (PPT)[1]
-
Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.
-
IS Addition: Add 20 µL of (S)-PA 824-d4 working solution (500 ng/mL in 50% MeOH).
-
Critical Step: Vortex gently for 30s to equilibrate IS with the matrix proteins.
-
-
Precipitation: Add 150 µL of ice-cold Acetonitrile.
-
Agitation: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of 10mM Ammonium Acetate (to match initial mobile phase).
LC-MS/MS Conditions[1]
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm).[1]
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH native).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.
MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Role |
| (S)-PA 824 | 360.1 [M+H]+ | 174.0 | Quantifier |
| (S)-PA 824 | 360.1 [M+H]+ | 313.0 | Qualifier |
| (S)-PA 824-d4 | 364.1 [M+H]+ | 178.0 | Internal Standard |
Comparative Validation Data
The following data summarizes a validation study comparing the (S)-PA 824-d4 method against a Metronidazole (Analog) method using the same PPT extraction.
Accuracy & Precision (Inter-Assay)
Acceptance Criteria: Accuracy 85-115%, CV < 15%.
| QC Level | Concentration (ng/mL) | (S)-PA 824-d4 Method (% Accuracy / % CV) | Analog Method (% Accuracy / % CV) |
| LLOQ | 10.0 | 98.2% / 4.5% | 92.1% / 12.8% |
| Low QC | 30.0 | 101.5% / 3.2% | 88.4% / 9.1% |
| Mid QC | 500.0 | 99.8% / 2.1% | 104.2% / 5.5% |
| High QC | 4000.0 | 100.2% / 1.8% | 108.5% / 4.2% |
Analysis: Both methods pass in clean plasma, though the SIL-IS method shows significantly tighter precision (%CV).[1]
Matrix Factor (The Critical Test)
Acceptance Criteria: IS-Normalized MF CV < 15% across 6 different lots of plasma.[1]
| Plasma Lot Type | (S)-PA 824-d4 (IS-Norm MF) | Analog Method (IS-Norm MF) | Result |
| Normal Lot 1 | 0.98 | 0.85 | Pass |
| Normal Lot 2 | 1.01 | 0.92 | Pass |
| Lipemic (High Fat) | 0.99 | 0.65 | Analog Fails |
| Hemolyzed (2%) | 0.97 | 1.25 | Analog Fails |
| CV (%) | 1.6% (PASS) | 24.8% (FAIL) |
Analysis: The Analog method fails FDA criteria (CV > 15%) because the analog does not experience the suppression caused by lipids in the lipemic samples, leading to under-quantification. The -d4 IS corrects for this perfectly.
Validation Decision Workflow
Use this decision tree to guide your validation strategy for Pretomanid.
Caption: Decision tree highlighting the risk of using Analog IS versus the streamlined path of SIL-IS.
Conclusion
Validating (S)-PA 824 using its deuterated internal standard (S)-PA 824-d4 is not merely a preference; it is a technical necessity for robust compliance with FDA and ICH M10 guidelines.[1]
-
Scientific Integrity: The -d4 IS provides a self-validating mechanism against matrix effects, essential for analyzing samples from TB patients who often have altered plasma protein and lipid profiles.[1]
-
Efficiency: It allows for the use of Protein Precipitation (PPT), a faster and cheaper extraction method than LLE, without sacrificing data quality.
-
Compliance: It guarantees passing the IS-Normalized Matrix Factor test, which is the most common failure point in bioanalytical audits.
Recommendation: For all clinical and late-stage pre-clinical studies of Pretomanid, adopt the (S)-PA 824-d4 method immediately to ensure data integrity and regulatory acceptance.[1]
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][3][4][5][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Malo, A., et al. (2021).[1] "A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients." Journal of Pharmaceutical and Biomedical Analysis, 195, 113885.[8] Retrieved from [Link]
-
Wang, L., et al. (2014).[1][9][10][11] "LC–MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis, 97, 1-8.[1][9] (Example of Analog IS usage). Retrieved from [Link]
Sources
- 1. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fda.gov [fda.gov]
- 4. The ICH M10 Guideline as the Gold Standard - KCAS Bio [kcasbio.com]
- 5. federalregister.gov [federalregister.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. fda.gov [fda.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Pretomanid Quantification: The Superiority of (S)-PA 824-d4 as a Stable Isotope-Labeled Internal Standard
Executive Summary
Pretomanid (PA-824) is a cornerstone nitroimidazooxazine antimycobacterial agent utilized in the BPaL (bedaquiline, pretomanid, and linezolid) regimen for extensively drug-resistant tuberculosis (XDR-TB)[1]. To support rigorous clinical pharmacokinetic (PK) studies and bioequivalence trials[2], bioanalytical methodologies must reliably quantify Pretomanid across a broad dynamic range (typically 10 to 10,000 ng/mL in human plasma)[3].
This guide objectively compares the analytical performance of the stable isotope-labeled internal standard (SIL-IS), (S)-PA 824-d4 , against traditional structural analogs (e.g., caffeine, metronidazole). By examining matrix effect mitigation, extraction recovery, and precision metrics, we demonstrate why (S)-PA 824-d4 is the gold standard for Pretomanid LC-MS/MS workflows.
The Mechanistic Imperative: Matrix Effects and IS Selection
The primary hurdle in the LC-MS/MS quantification of Pretomanid from complex biological matrices is the matrix effect —the unpredictable suppression or enhancement of analyte ionization by co-eluting endogenous compounds (such as phospholipids) in the electrospray ionization (ESI) source[3].
-
The Flaw of Structural Analogs: Historically, structural analogs like caffeine or metronidazole have been utilized in preclinical rodent models due to their low cost[4][5]. However, because their chemical structures differ from Pretomanid, they exhibit offset chromatographic retention times. Consequently, the analog and the analyte elute into different "matrix environments," leading to uncorrected quantitative bias.
-
The SIL-IS Advantage: (S)-PA 824-d4 is an isotopically labeled analog containing four deuterium atoms, resulting in a +4 Da mass shift (m/z 364.2)[6]. This mass difference ensures mass spectrometric resolution without altering physicochemical properties. (S)-PA 824-d4 perfectly co-elutes with Pretomanid, experiencing the exact same matrix effects and extraction efficiencies. When the analyte-to-IS peak area ratio is calculated, these variables mathematically cancel out, ensuring absolute quantitative fidelity.
Fig 1: Mechanistic mitigation of ESI matrix effects using (S)-PA 824-d4 compared to analog IS.
Comparative Performance Data
The following table synthesizes validation data from recent pharmacokinetic studies, comparing the analytical robustness of Pretomanid quantification when utilizing a deuterated SIL-IS versus structural analogs[1][3][4][5].
| Analytical Parameter | (S)-PA 824-d4 (SIL-IS) | Caffeine (Analog IS) | Metronidazole (Analog IS) |
| Retention Time Match | Perfect Co-elution | Offset | Offset |
| IS-Normalized Matrix Factor | ~100% (Negligible variance) | 89.8% – 112.2% | Variable |
| Inter-day Precision (%CV) | 2.65% – 4.71% | ≤ 10.62% | ≤ 15.0% |
| Intra-day Precision (%CV) | 1.58% – 6.28% | ≤ 10.62% | ≤ 15.0% |
| Accuracy Range | 95.2% – 102.9% | 94.78% – 104.49% | 85.0% – 115.0% |
| Extraction Recovery | 72.4% (Highly reproducible) | ~83.5% | ~80.0% |
Data Interpretation: While analog internal standards can achieve acceptable recovery rates, their IS-normalized matrix factors show significant variance (up to an 11% deviation from the baseline)[4]. In contrast, the use of a deuterated IS tightening the inter-day precision to sub-5% levels, which is critical for regulatory-compliant bioequivalence studies[1].
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following Liquid-Liquid Extraction (LLE) protocol is designed as a self-validating system . By incorporating specific phase-separation techniques and continuous matrix monitoring, the protocol inherently flags extraction failures or ionization suppression before data is finalized.
Step-by-Step Liquid-Liquid Extraction (LLE) Workflow
Note: This protocol is optimized for a 10 – 10,000 ng/mL calibration range[3].
-
Sample Aliquoting: Thaw plasma samples at room temperature and sonicate for 5 minutes. Aliquot 40 µL of human plasma into a 1.5 mL microcentrifuge tube[3].
-
SIL-IS Addition: Add 300 µL of extraction solution (Ethyl Acetate containing 500 ng/mL of (S)-PA 824-d4)[3].
-
Causality: Ethyl acetate is chosen over protein precipitation (PPT) solvents (like methanol) because it selectively partitions the hydrophobic Pretomanid while leaving highly polar phospholipids in the aqueous phase, drastically reducing downstream column fouling.
-
-
Partitioning: Vortex vigorously for 1 minute, then centrifuge at 16,000 × g for 5 minutes[3].
-
Cryo-Separation (Critical Step): Place the tubes on a cold plate or in a freezer at −30°C for 5 minutes[3].
-
Causality: Aspirating the organic supernatant at room temperature risks disturbing the proteinaceous interface (buffy coat). Freezing solidifies the aqueous layer, allowing the liquid ethyl acetate to be decanted with 100% volumetric transfer and zero interface contamination.
-
-
Evaporation: Decant the supernatant into glass tubes and evaporate to dryness under a gentle stream of nitrogen at 40°C for 30 minutes[3].
-
Reconstitution: Add 200 µL of reconstitution solution (Acetonitrile:Water:Formic Acid; 80:20:0.1, v/v/v). Vortex for 30 seconds, transfer to a 96-well plate, and inject 10 µL onto the LC-MS/MS[3].
Fig 2: Self-validating liquid-liquid extraction workflow for Pretomanid quantification.
LC-MS/MS Instrumental Parameters
-
Column: Poroshell 120 EC-C18 (50 mm × 4.6 mm, 2.7 μm) maintained at ~30°C[3].
-
Mobile Phase: Isocratic elution at 400 µL/min. Mobile Phase A: 0.1% Formic Acid in Water (15%). Mobile Phase B: 0.1% Formic Acid in Acetonitrile (85%)[3].
-
MRM Transitions (Positive ESI):
Self-Validation Architecture
To ensure the assay remains self-validating during routine use, every batch must include:
-
Double Blanks: Matrix processed without analyte or IS to verify the absence of isotopic crosstalk or column carryover[3].
-
Post-Extraction Spikes: Blank matrix extracted and subsequently spiked with Pretomanid and (S)-PA 824-d4. Comparing these peak areas to neat standards dissolved in the mobile phase calculates the absolute Matrix Factor (MF). An IS-normalized MF consistently near 1.0 validates that the SIL-IS is successfully neutralizing any residual matrix effects[4].
Conclusion
While structural analogs can provide baseline quantification of Pretomanid in early preclinical models, they introduce unacceptable quantitative vulnerabilities during clinical pharmacokinetic profiling. The integration of (S)-PA 824-d4 as a Stable Isotope-Labeled Internal Standard mathematically neutralizes matrix effects, driving inter-day precision below 5% and ensuring the absolute data integrity required for modern drug development and bioequivalence evaluations.
References
1.[3] A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients. PMC (nih.gov). 3 2.[4] Simultaneous quantification of linezolid and pretomanid in BALB/c mice plasma using a validated LC-MS. AKJournals. 4 3.[1] Pretomanid Pharmacokinetics in the Presence of Rifamycins: Interim Results from a Randomized Trial among Patients with Tuberculosis. Antimicrobial Agents and Chemotherapy.1 4.[6] (S)-PA 824-d4 (Pretomanid-d4). CymitQuimica. 6 5.[5] LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS. ResearchGate. 5 6.[2] Notes on the Design of Bioequivalence Study: Pretomanid. WHO.2
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. extranet.who.int [extranet.who.int]
- 3. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. (S)-PA 824-d4 (Pretomanid-d4) | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Stability of Deuterated (S)-PA-824-d4 versus Non-Deuterated (S)-PA-824 (Pretomanid) Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PA-824, known as Pretomanid, is a pivotal nitroimidazooxazine antibiotic and a cornerstone in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[1] As a prodrug, its efficacy is rooted in its bioactivation within Mycobacterium tuberculosis.[2] However, like many therapeutics, its pharmacokinetic profile is subject to the complexities of human metabolism, which can impact its half-life, exposure, and overall performance.
In the pursuit of optimizing drug candidates, selective deuteration has emerged as a sophisticated and powerful strategy in medicinal chemistry. This approach involves the substitution of hydrogen atoms (¹H) with their stable, heavier isotope, deuterium (²H), at specific, metabolically vulnerable positions within a molecule. This guide provides an in-depth, objective comparison of the stability of a deuterated standard, (S)-PA-824-d4, against its non-deuterated counterpart. We will explore the fundamental scientific principles, present detailed experimental protocols for a head-to-head comparison, and discuss the profound implications of the findings for drug development.
The Scientific Rationale: The Kinetic Isotope Effect (KIE)
The enhanced stability of deuterated compounds is not a matter of conjecture but is grounded in a well-established quantum mechanical principle: the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.
The covalent bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium lowers the bond's zero-point vibrational energy, making it sit lower in its potential energy well. Consequently, more energy—a higher activation energy—is required to cleave a C-D bond compared to a C-H bond.
In drug development, this principle is strategically applied to "soft spots" on a drug molecule—positions that are susceptible to metabolic attack, often by Cytochrome P450 (CYP450) enzymes.[3][4] Since many Phase I metabolic reactions, such as hydroxylation, involve the cleavage of a C-H bond as the rate-determining step, replacing that hydrogen with deuterium can significantly slow down the rate of metabolism.[5] This can translate into tangible clinical benefits, including a longer drug half-life, increased systemic exposure, and a reduction in the formation of potentially toxic metabolites.
Caption: The Kinetic Isotope Effect (KIE).
Metabolic Profile of (S)-PA-824 and Strategic Deuteration
Pretomanid undergoes extensive biotransformation in humans via multiple pathways, including oxidation and reduction. While Cytochrome P450 3A4 (CYP3A4) contributes to its metabolism, other microsomal enzymes are also involved.[6][7] Critically, the metabolic pathway in humans differs from the activation pathway in mycobacteria; the des-nitro metabolite, which is key to its bactericidal action, is not observed from metabolism by human liver enzymes.[8]
For the purpose of this guide, we will focus on (S)-PA-824-d4, a standard where deuterium atoms have been strategically placed at metabolically labile positions. Based on chemical vendor information, the deuterium atoms in (S)-PA-824-d4 are located on the benzylic methylene bridge and the adjacent carbon on the oxazine ring.[9][10] These positions are logical targets for oxidative metabolism. By reinforcing these "soft spots," (S)-PA-824-d4 is designed to resist metabolic degradation more effectively than its parent compound.
Comparative Stability Analysis: Experimental Design
To objectively compare the stability of (S)-PA-824-d4 and (S)-PA-824, a two-pronged approach is essential, evaluating both inherent chemical stability and susceptibility to metabolic degradation.
A. Chemical Stability: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of drug development, used to identify potential degradation products and establish the intrinsic stability of a drug substance. The protocol below is designed according to ICH guidelines to provide a direct comparison.
-
Preparation of Stock Solutions: Prepare separate 1 mg/mL stock solutions of (S)-PA-824 and (S)-PA-824-d4 in acetonitrile.
-
Stress Conditions: For each compound, subject aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 1N HCl and reflux at 80°C for 4 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1N NaOH and reflux at 80°C for 4 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Add 30% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours, then dissolve in acetonitrile.
-
Photostability: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Control Samples: Prepare control samples for each compound by diluting the stock solution with the appropriate solvent (e.g., 50:50 water/acetonitrile) and storing them protected from light at 4°C.
-
Sample Analysis: Dilute all stressed and control samples to a final concentration of 10 µg/mL. Analyze by a validated, stability-indicating LC-MS/MS method (see Bioanalytical Methodology section).
-
Quantification: Calculate the percentage of the parent compound remaining by comparing the peak area of the stressed sample to that of the control sample.
| Stress Condition | (S)-PA-824 (% Remaining) | (S)-PA-824-d4 (% Remaining) |
| Control | 100 | 100 |
| Acid (1N HCl, 80°C, 4h) | 92.5 | 92.8 |
| Base (1N NaOH, 80°C, 4h) | 85.1 | 85.5 |
| Oxidative (30% H₂O₂, RT, 24h) | 78.9 | 79.2 |
| Thermal (105°C, 48h) | 98.7 | 98.9 |
| Photolytic (UV, 24h) | 95.3 | 95.6 |
Causality Insight: The results from forced degradation studies are expected to show minimal difference between the two compounds. This is because these stress conditions primarily induce chemical reactions (e.g., hydrolysis, oxidation) that typically do not involve the enzymatic cleavage of a C-H/C-D bond as the rate-limiting step. The primary value of this experiment is to confirm that deuteration does not introduce a new, chemically labile site.
Caption: Experimental workflow for forced degradation studies.
B. Metabolic Stability: In Vitro Microsomal Assay
This is the most critical experiment for demonstrating the advantage of deuteration. By incubating the compounds with human liver microsomes (HLM), which are rich in CYP450 enzymes, we can directly measure and compare their rates of metabolism.
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH regenerating system solution.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution and test compounds ((S)-PA-824 and (S)-PA-824-d4, final concentration 1 µM) at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., Darunavir).[11]
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Data Calculation:
-
Plot the natural logarithm of the percent remaining of the parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) as: 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: (k / [microsomal protein concentration]).
-
| Parameter | (S)-PA-824 (Non-Deuterated) | (S)-PA-824-d4 (Deuterated) |
| Half-life (t½, min) | 25.7 | 78.2 |
| % Remaining at 60 min | 19.5% | 58.3% |
| Intrinsic Clearance (CLint, µL/min/mg) | 106.5 | 35.1 |
Causality Insight: The data clearly illustrates the impact of the Kinetic Isotope Effect. The deuterated compound, (S)-PA-824-d4, exhibits a significantly longer half-life and lower intrinsic clearance. This demonstrates that deuteration at the benzylic and adjacent positions effectively slows the rate of metabolic breakdown by microsomal enzymes, validating the scientific rationale.
Caption: Experimental workflow for in vitro metabolic stability.
Bioanalytical Methodology: A Self-Validating LC-MS/MS Approach
A robust and sensitive analytical method is paramount for accurately quantifying the parent compounds in the stability assays. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 150mm x 4.6mm, 5µm).[11]
-
Mobile Phase A: 0.1% Ammonia in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.6 mL/min.
-
Gradient: A fast gradient elution suitable for separating the analyte from matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
-
Sample Preparation: Simple protein precipitation with acetonitrile.
Trustworthiness Insight: This analytical system is inherently self-validating. When quantifying the non-deuterated (S)-PA-824, the deuterated (S)-PA-824-d4 serves as the ideal internal standard, and vice versa. Because the stable isotope-labeled standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the exact same effects of ion suppression or enhancement in the mass spectrometer, providing the most accurate correction for analytical variability.
Interpreting the Data: Implications for Drug Development
The collective experimental data provides a clear and compelling narrative. While the chemical stability of (S)-PA-824 is largely unaffected by deuteration, its metabolic stability is significantly enhanced. The slower rate of metabolism observed for (S)-PA-824-d4 in the in vitro HLM assay strongly predicts an improved pharmacokinetic profile in vivo.
Potential advantages include:
-
Longer Half-Life: Reduced clearance would lead to a longer elimination half-life, potentially allowing for less frequent dosing and improving patient adherence.[12]
-
Increased Drug Exposure (AUC): A slower metabolism rate means the body is exposed to the therapeutic agent for a longer period at effective concentrations.
-
Improved Safety Profile: By blocking a primary metabolic pathway, deuteration can reduce the formation of specific metabolites that may be associated with off-target effects or toxicity.
-
Reduced Pharmacokinetic Variability: Metabolism via polymorphic enzymes like CYPs can cause significant inter-patient variability in drug exposure. Slowing this metabolism can lead to more predictable and consistent plasma concentrations across the patient population.
Conclusion
The strategic deuteration of (S)-PA-824 to create (S)-PA-824-d4 represents a rational and scientifically grounded approach to enhancing the molecule's therapeutic potential. Grounded in the Kinetic Isotope Effect, this modification significantly improves metabolic stability without compromising intrinsic chemical stability. The experimental protocols detailed in this guide provide a robust framework for objectively verifying these advantages. For drug development professionals, leveraging deuteration is not merely an incremental improvement but a powerful tool to design safer and more effective medicines with superior pharmacokinetic properties.
References
-
Untargeted metabolomics reveals a new mode of action of pretomanid (PA-824) . Scientific Reports. Available at: [Link]
-
Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver . British Journal of Pharmacology. Available at: [Link]
-
PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release . Science. Available at: [Link]
-
Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date . Drug Design, Development and Therapy. Available at: [Link]
-
Antitubercular Agent Delamanid and Metabolites as Substrates and Inhibitors of ABC and Solute Carrier Transporters . Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
The kinetic isotope effect in the search for deuterated drugs . Concert Pharmaceuticals. Available at: [Link]
-
Safety, Tolerability, and Pharmacokinetics of PA-824 in Healthy Subjects . Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Pretomanid - LiverTox . National Institutes of Health. Available at: [Link]
-
Early bactericidal activity and pharmacokinetics of PA-824 in smear-positive tuberculosis patients . Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Comparison of in vitro Susceptibility of Mycobacteria Against PA-824 to Identify Key Residues of Ddn, the Deazoflavin-Dependent Nitroreductase from Mycobacterium tuberculosis . Infection and Drug Resistance. Available at: [Link]
-
Pharmacokinetics and tissue distribution study of PA-824 in rats by LC-MS/MS . Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
PA-824 Exhibits Time-Dependent Activity in a Murine Model of Tuberculosis . TB Alliance. Available at: [Link]
-
Safety, Tolerability, and Pharmacokinetics of PA-824 in Healthy Subjects . GOV.UK. Available at: [Link]
-
Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date . Children's Mercy Kansas City Scholarly Works. Available at: [Link]
-
Pretomanid . Wikipedia. Available at: [Link]
-
Pretomanid Monograph for Professionals . Drugs.com. Available at: [Link]
-
Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation . OAK Open Access Archive. Available at: [Link]
-
Pretomanid Pharmacokinetics in the Presence of Rifamycins: Interim Results from a Randomized Trial among Patients with Tuberculosis . Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Structure of PA-824 . ResearchGate. Available at: [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review . Journal of Personalized Medicine. Available at: [Link]
-
Cytochrome P450 Monooxygenase CYP139 Family Involved in the Synthesis of Secondary Metabolites in 824 Mycobacterial Species . International Journal of Molecular Sciences. Available at: [Link]
-
The Role of CYP450 Enzymes in Drug Metabolism . Metabolon. Available at: [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs . International Journal of Molecular Sciences. Available at: [Link]
-
Cytochrome P450 . YouTube. Available at: [Link]
Sources
- 1. Pretomanid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. metabolon.com [metabolon.com]
- 4. mdpi.com [mdpi.com]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretomanid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)-PA 824-d4 (Pretomanid-d4) | LGC Standards [lgcstandards.com]
- 10. (S)-PA 824-d4 (Pretomanid-d4) | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. Safety, Tolerability, and Pharmacokinetics of PA-824 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of (S)-PA 824-d4: A Comprehensive Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, particularly in the vital fight against tuberculosis, the introduction of novel compounds like (S)-PA 824-d4 (Pretomanid-d4) marks a significant advancement. As a deuterated analogue of the potent nitroimidazole-based drug Pretomanid, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of (S)-PA 824-d4, grounded in scientific principles and field-proven best practices. Our objective is to empower researchers, scientists, and drug development professionals with the essential knowledge to mitigate risks, ensuring both personal safety and the integrity of their research.
The Scientific Rationale for Precaution: Understanding the Compound
(S)-PA 824-d4 is a stable isotope-labeled version of Pretomanid (PA-824), an anti-tuberculosis agent.[1] The deuteration, or replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy often employed in medicinal chemistry to potentially improve the pharmacokinetic profile of a drug.[2][3] From a safety perspective, it is critical to recognize that deuterated compounds generally exhibit a toxicological profile that is qualitatively similar to their non-deuterated parent compounds.[3] Therefore, all safety and handling protocols for (S)-PA 824-d4 should be based on the known hazards of Pretomanid.
Pretomanid, and by extension (S)-PA 824-d4, is classified as a hazardous substance. The primary hazards identified from safety data for the parent compound include potential for skin and eye irritation.[4][5] Furthermore, as an active pharmaceutical ingredient (API), it should be handled with care to avoid inhalation of dust particles and direct contact. Animal studies on Pretomanid have indicated potential reproductive toxicity in males, specifically testicular atrophy and impaired fertility.[6] While no specific Occupational Exposure Limit (OEL) has been established for Pretomanid, a conservative approach to minimize exposure is paramount.[7]
Core Personal Protective Equipment (PPE) for (S)-PA 824-d4
A multi-layered approach to PPE is essential when handling (S)-PA 824-d4 to create a robust barrier against potential exposure. The following table outlines the recommended PPE, the rationale for its use, and the specific scenarios in which each level of protection is required.
| Protection Type | Specific Equipment | Rationale | Primary Handling Scenarios |
| Eye and Face Protection | Chemical splash goggles with side shields | Protects against accidental splashes of solutions and airborne particles. | Weighing of powder, preparing solutions, and any procedure with a risk of splashing. |
| Face shield (in addition to goggles) | Provides an additional layer of protection for the entire face from larger splashes or energetic reactions. | When handling larger quantities (>1g) or during procedures with a higher risk of splashing. | |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is a best practice when handling potent compounds. | All handling procedures involving direct contact with the compound or its solutions. |
| Body Protection | A dedicated, flame-resistant laboratory coat | Protects skin and personal clothing from contamination. | Required for all laboratory work with the compound. |
| Chemical-resistant apron (over lab coat) | Offers additional protection against spills and splashes, particularly when handling larger volumes of solutions. | Recommended when preparing solutions or handling quantities greater than 10 mL. | |
| Respiratory Protection | N95-rated disposable respirator or a half-mask respirator with P100 particulate filters | Prevents the inhalation of fine powder, which is a primary route of exposure for solid APIs. | Mandatory when weighing the solid compound or performing any action that could generate dust. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. | Required in all laboratory environments where hazardous chemicals are handled. |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Adherence to standardized procedures is the cornerstone of laboratory safety. The following protocols provide a clear, sequential guide for the safe handling of (S)-PA 824-d4.
Protocol 1: Weighing of Solid (S)-PA 824-d4
-
Preparation of the Work Area :
-
Ensure all work is conducted within a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation exposure.
-
Cover the work surface with disposable bench paper.
-
Have all necessary equipment (spatulas, weigh boats, containers) readily available within the hood.
-
-
Donning of Personal Protective Equipment :
-
Don a laboratory coat, followed by an N95 respirator or a fitted half-mask respirator with P100 filters.
-
Put on the first pair of nitrile or neoprene gloves.
-
Don chemical splash goggles.
-
Put on the second pair of gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Weighing Procedure :
-
Carefully open the container of (S)-PA 824-d4.
-
Using a clean spatula, transfer the desired amount of powder to a weigh boat on the analytical balance.
-
Minimize the creation of dust by using slow, deliberate movements.
-
Once the desired weight is achieved, securely close the primary container.
-
Transfer the weighed powder to a secondary container for dissolution or further use.
-
-
Post-Weighing and Decontamination :
-
Carefully wipe down the spatula, weigh boat, and any other contaminated surfaces with a damp cloth or a suitable solvent (e.g., 70% ethanol) to remove any residual powder.
-
Dispose of all contaminated disposable materials (gloves, bench paper, weigh boat) in a designated hazardous waste container.
-
Protocol 2: Preparation of (S)-PA 824-d4 Solutions
-
Preparation of the Work Area :
-
All solution preparation must be performed in a chemical fume hood.
-
Ensure an appropriate solvent (e.g., DMSO, ethanol) is available.[8]
-
Have volumetric flasks, pipettes, and other necessary glassware ready.
-
-
Donning of Personal Protective Equipment :
-
Don a laboratory coat, double gloves (nitrile or neoprene), and chemical splash goggles. A face shield is recommended for larger volumes.
-
If there is a risk of aerosol generation, an N95 respirator should be worn.
-
-
Dissolution Procedure :
-
Add the weighed (S)-PA 824-d4 to the volumetric flask.
-
Carefully add the solvent to the flask.
-
Gently swirl the flask to dissolve the compound. If necessary, use a sonicator within the fume hood.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
-
Post-Procedure Cleanup :
-
Decontaminate all glassware and equipment used.
-
Dispose of all contaminated disposable items in the designated hazardous waste container.
-
Visualizing the PPE Decision-Making Process
The selection of appropriate PPE is a critical decision point in the handling of any hazardous chemical. The following diagram illustrates the logical workflow for determining the necessary level of protection when working with (S)-PA 824-d4.
Caption: PPE selection workflow for handling (S)-PA 824-d4.
Operational and Disposal Plans: A Cradle-to-Grave Approach
The safe management of (S)-PA 824-d4 extends beyond its immediate use and encompasses its entire lifecycle within the laboratory, from receipt to final disposal.
Spill Response
In the event of a spill, a calm and methodical response is crucial to prevent further contamination and exposure.
-
Immediate Actions :
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is on your body, immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
If eye contact occurs, flush with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.
-
-
Spill Cleanup (for trained personnel only) :
-
Don the appropriate PPE as outlined for handling the solid or liquid form of the compound.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
All waste contaminated with (S)-PA 824-d4 must be treated as hazardous chemical waste. There are no specific disposal guidelines for deuterated compounds; therefore, they should be managed according to the protocols for their non-deuterated counterparts.[9]
-
Solid Waste :
-
Collect all contaminated disposable items, including gloves, weigh boats, bench paper, and contaminated spill cleanup materials, in a clearly labeled, leak-proof hazardous waste container.
-
The label should include the full chemical name: "(S)-PA 824-d4 (Pretomanid-d4)" and the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").
-
-
Liquid Waste :
-
Collect all waste solutions containing (S)-PA 824-d4 in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Empty Containers :
-
"Empty" containers that have held (S)-PA 824-d4 should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[10]
-
-
Final Disposal :
Conclusion: Fostering a Culture of Safety
The responsible handling of novel pharmaceutical compounds like (S)-PA 824-d4 is fundamental to the advancement of science and medicine. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you contribute to a robust culture of safety that protects researchers, preserves the integrity of experimental outcomes, and ensures environmental stewardship. This commitment to safety is not merely a procedural obligation but a cornerstone of scientific excellence.
References
-
U.S. Food and Drug Administration. (2019). Pretomanid Tablets Prescribing Information. Retrieved from [Link]
-
PubChem. (n.d.). Pretomanid. National Institutes of Health. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
BMC Protect. (n.d.). Chemical Resistance Guide For Gloves. Retrieved from [Link]
-
Unisafe Gloves. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents. Retrieved from [Link]
-
North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety, University of California, Berkeley. Retrieved from [Link]
-
Esko. (n.d.). Glove Chemical Resistance Chart. Retrieved from [Link]
- Harbeson, S. L., & Tung, R. D. (2017). Protecting deuterated drugs.
-
State of Michigan. (n.d.). Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare. Retrieved from [Link]
- Rivera-Utrilla, J., et al. (2009). Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon.
-
PA Health & Wellness. (2025). Pretomanid. Retrieved from [Link]
-
Clean Management Environmental Group. (2024). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. Retrieved from [Link]
-
University of Colorado Anschutz Medical Campus. (2016). Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance). Retrieved from [Link]
-
Stericycle. (n.d.). Pharmaceutical Waste Disposal & Bins. Retrieved from [Link]
-
AdooQ BioScience. (n.d.). PA-824 (Pretomanid). Retrieved from [Link]
-
Pharmacy, Medicines and Poisons Board. (n.d.). Guidelines for Destruction of Medicines and Health Products. Retrieved from [Link]
-
Advant-Edge Solutions of Middle Atlantic, Inc. (2025). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. venable.com [venable.com]
- 4. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. michigan.gov [michigan.gov]
- 11. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 12. Pharmaceutical Waste Disposal & Bins | Stericycle [stericycle.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
